1-(2-Methyl-4-nitrophenyl)ethanamine
Description
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(2-methyl-4-nitrophenyl)ethanamine |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-8(11(12)13)3-4-9(6)7(2)10/h3-5,7H,10H2,1-2H3 |
InChI Key |
NGMBDJFEXFQEPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
Highly Chemoselective Synthesis Pathway of 1-(2-Methyl-4-nitrophenyl)ethanamine: A Technical Whitepaper
Executive Summary
The synthesis of highly functionalized 1-arylethanamines is a critical operation in pharmaceutical development and agrochemical research. The target compound, 1-(2-Methyl-4-nitrophenyl)ethanamine , presents a unique synthetic challenge: the installation of a primary amine at the benzylic position without compromising the highly reducible para-nitro group.
This whitepaper outlines a robust, two-step synthetic pathway starting from commercially available 2-methylacetophenone. By leveraging synergistic directing effects in electrophilic aromatic substitution and advanced Lewis acid-mediated chemoselective reductive amination, this protocol ensures high regioselectivity and absolute preservation of the nitro moiety.
Strategic Retrosynthetic Analysis
Traditional methods for synthesizing benzylic amines—such as oxime reduction via
To circumvent this, the synthesis is designed around a highly chemoselective reductive amination.
-
Target Disconnection: The primary amine is disconnected back to the corresponding ketone, 2-methyl-4-nitroacetophenone .
-
Ketone Precursor: The nitro ketone is derived from the regioselective nitration of 2-methylacetophenone .
Retrosynthetic and forward synthesis pathway of 1-(2-Methyl-4-nitrophenyl)ethanamine.
Step 1: Regioselective Nitration of 2-Methylacetophenone
Causality & Mechanistic Logic
The first step requires the nitration of 2-methylacetophenone. The regiochemical outcome is dictated by the competing electronic and steric effects of the existing substituents:
-
Methyl group (
): An activating, ortho/para-directing group. -
Acetyl group (
): A deactivating, meta-directing group.
These two groups act synergistically. The positions para to the methyl group (position 4) and ortho to the methyl group (position 6) are both meta to the acetyl group. Therefore, electrophilic attack is directed exclusively to positions 4 and 6. Due to the significant steric hindrance at position 6 (flanked by both the methyl and acetyl moieties), the nitronium ion (
Experimental Protocol: Nitration
This protocol is self-validating: strict temperature adherence prevents the formation of dark oxidative byproducts and dinitration.
-
Preparation of Mixed Acid: In a 500 mL round-bottom flask, carefully add 30 mL of concentrated nitric acid (
, 68%) to 40 mL of concentrated sulfuric acid ( , 98%) at 0 °C. -
Substrate Addition: Dissolve 2-methylacetophenone (13.4 g, 100 mmol) in 20 mL of concentrated
. Add this solution dropwise to the mixed acid over 45 minutes, maintaining the internal temperature strictly between 0 °C and 5 °C using an ice-salt bath. -
Reaction: Stir the mixture for 2 hours at 5 °C.
-
Quenching: Pour the reaction mixture over 400 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Isolation: Filter the precipitate, wash thoroughly with cold distilled water until the filtrate is pH neutral, and recrystallize from ethanol to afford pure 2-methyl-4-nitroacetophenone.
Step 2: Chemoselective Reductive Amination
Causality & Mechanistic Logic
Converting the ketone to a primary amine without reducing the nitro group requires exquisite chemoselectivity. Traditional reductive amination reagents like sodium cyanoborohydride (
We employ the highly authoritative method developed by Miriyala et al., utilizing Titanium(IV) isopropoxide (
-
Role of
: It acts as a powerful Lewis acid and water scavenger. It activates the ketone carbonyl, driving the equilibrium entirely toward the intermediate aminocarbinolatotitanium complex or transient imine. Crucially, this bulky titanium complex prevents over-alkylation, ensuring the reaction stops at the primary amine rather than proceeding to secondary or tertiary amines[1]. -
Role of
: While is typically used to reduce aldehydes and ketones, the titanium-activated imine is vastly more electrophilic than the starting ketone. rapidly transfers a hydride to the imine at room temperature. Most importantly, is completely inert toward aromatic nitro groups, ensuring 100% preservation of the functionality.
Mechanism of Ti(OiPr)4-mediated chemoselective reductive amination.
Experimental Protocol: Reductive Amination
This protocol is self-validating: the aqueous ammonia quench instantly precipitates titanium salts as a white solid, confirming the destruction of the Lewis acid complex and allowing clean phase separation.
-
Imine Formation: To a flame-dried 250 mL flask under an argon atmosphere, add 2-methyl-4-nitroacetophenone (8.96 g, 50 mmol) and a 2.0 M solution of ammonia in ethanol (100 mL, 200 mmol).
-
Lewis Acid Addition: Add Titanium(IV) isopropoxide (29.6 mL, 100 mmol) via syringe. Stir the resulting mixture at ambient temperature (20–25 °C) for 10 hours. The solution will become homogeneous as the complex forms.
-
Reduction: Cool the flask in a water bath (to absorb mild exotherm). Add Sodium borohydride (2.84 g, 75 mmol) carefully in small portions over 15 minutes. Stir the mixture for an additional 7 hours at ambient temperature [1].
-
Quenching & Titanium Removal: Pour the reaction mixture into 150 mL of 2M aqueous ammonia. A voluminous white precipitate of titanium dioxide/hydroxide will immediately form.
-
Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 100 mL).
-
Workup: Separate the organic layer from the filtrate. Extract the aqueous layer once more with ethyl acetate (50 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: The crude product can be purified via acid-base extraction (dissolving in 1M HCl, washing with DCM, basifying the aqueous layer to pH 12 with NaOH, and extracting with DCM) to yield pure 1-(2-Methyl-4-nitrophenyl)ethanamine .
Quantitative Data Summary
The following table summarizes the critical parameters, expected yields, and selectivity metrics for the two-step synthesis.
| Parameter | Step 1: Nitration | Step 2: Reductive Amination |
| Substrate | 2-Methylacetophenone | 2-Methyl-4-nitroacetophenone |
| Active Reagents | ||
| Temperature Profile | 0 °C to 5 °C | Ambient (20–25 °C) |
| Reaction Time | 2 hours | 10 h (Activation) + 7 h (Reduction) |
| Selectivity Metric | Regioselective (para to | Chemoselective (Nitro group preserved) |
| Primary Byproducts | 2-Methyl-6-nitroacetophenone (~15%) | Trace secondary amines (< 2%) |
| Expected Yield | 65–70% (Post-recrystallization) | 80–85% (Post-acid/base extraction) |
References
-
Title: Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines Source: Tetrahedron (Miriyala, B., Bhattacharyya, S., & Williamson, J. S., 2004) URL: [Link]
-
Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]
Comprehensive Profiling and Synthetic Methodologies of 1-(2-Methyl-4-nitrophenyl)ethanamine
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
1-(2-Methyl-4-nitrophenyl)ethanamine is a highly functionalized, chiral primary amine serving as a critical building block in advanced organic synthesis and fragment-based drug discovery. The molecule is characterized by a unique structural triad: a basic benzylic amine (providing a stereocenter), a strongly electron-withdrawing para-nitro group, and an ortho-methyl group that imparts significant steric encumbrance. This whitepaper details its physicochemical properties, the mechanistic causality behind its synthesis, and a self-validating protocol for its chemoselective preparation.
Physicochemical & Structural Profiling
Understanding the baseline quantitative properties of 1-(2-Methyl-4-nitrophenyl)ethanamine is essential for downstream applications in medicinal chemistry, particularly concerning bioavailability and target-binding thermodynamics.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance in Drug Design |
| Molecular Weight | 180.20 g/mol | Optimal for fragment-based drug discovery (Rule of 3 compliant). |
| LogP (Predicted) | ~1.5 - 1.8 | Balanced lipophilicity ensures favorable membrane permeability. |
| pKa (Conjugate Acid) | ~9.2 | Fully protonated at physiological pH (7.4), ensuring target binding via salt bridges. |
| Hydrogen Bond Donors | 1 (-NH₂) | Capable of donating two hydrogen bonds to receptor pockets. |
| Hydrogen Bond Acceptors | 3 (-NO₂, -NH₂) | The nitro group acts as a strong, rigid bidentate acceptor. |
Mechanistic Insights: Chemoselectivity & Steric Dynamics
Synthesizing this amine from its corresponding ketone (2-methyl-4-nitroacetophenone) requires navigating a strict chemoselective bifurcation. The primary challenge is converting the carbonyl to an amine without inadvertently reducing the highly sensitive nitro group.
If standard catalytic hydrogenation (e.g., H₂ over Pd/C) is employed, the nitro group will rapidly undergo reduction to an aniline via the 1[1]. This pathway proceeds through nitroso and hydroxylamine intermediates, ultimately yielding an undesired amino-ketone byproduct. To ensure orthogonal reactivity and preserve the nitro moiety, the synthesis must utilize2[2] that selectively target the transient iminium ion.
Chemoselective divergence in the synthesis of 1-(2-Methyl-4-nitrophenyl)ethanamine.
Synthetic Pathways: The Acid-Catalyzed Borch Approach
The most robust method for this transformation is the3[3]. The causality of the reaction conditions is directly tied to the substrate's electronic and steric environment:
-
Electrophilic Activation: The para-nitro group withdraws electron density via resonance, making the carbonyl carbon highly electrophilic.
-
Steric Shielding: The ortho-methyl group creates a steric barrier, hindering the approach of the ammonia nucleophile.
-
Acid Catalysis: Brønsted acid (e.g., acetic acid) is strictly required to protonate the carbonyl, lowering the activation energy for nucleophilic attack. Furthermore, the acid catalyst is crucial for the rate-limiting dehydration of the sterically hindered hemiaminal into the highly reactive iminium ion[3].
Alternatively, the 4[4] can be used, though it requires harsher thermal conditions that may degrade sensitive substrates or cause unwanted side reactions.
Acid-catalyzed Borch reductive amination pathway for sterically hindered acetophenones.
Self-Validating Experimental Protocol
This protocol utilizes a phase-switching workup, ensuring the procedure is a self-validating system . By exploiting the basicity of the product, the workflow inherently confirms successful conversion and purifies the target compound without the need for column chromatography.
Table 2: Reagent Selection Matrix for Reductive Amination
| Reducing Agent | Selectivity | Nitro Group Tolerance | Suitability for this Protocol |
| NaBH₃CN | High (Iminium specific) | Excellent | Primary Choice (Borch approach) |
| NaBH(OAc)₃ (STAB) | High | Excellent | Viable Alternative |
| NaBH₄ | Low (Reduces ketones) | Moderate | Not Recommended |
| H₂ / Pd-C | High for imines | Poor (Reduces -NO₂) | Strictly Avoided |
Step-by-Step Methodology
-
Iminium Formation:
-
Action: Dissolve 1.0 eq of 2-methyl-4-nitroacetophenone and 10.0 eq of ammonium acetate (NH₄OAc) in anhydrous methanol. Add glacial acetic acid until the pH reaches ~5.0. Stir at room temperature for 2 hours.
-
Causality: The massive excess of NH₄OAc drives the equilibrium toward the hemiaminal, while the specific pH of 5.0 is the optimal window to protonate the carbonyl without fully neutralizing the ammonia nucleophile.
-
-
Hydride Reduction:
-
Action: Add 1.5 eq of sodium cyanoborohydride (NaBH₃CN) portion-wise. Stir for 12 hours.
-
Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active ketone spot and the appearance of a baseline, ninhydrin-positive spot validates the reduction of the iminium ion to the amine.
-
-
Orthogonal Workup & Phase-Switching (Self-Validation):
-
Action: Quench the reaction with 1M NaOH to destroy excess hydride. Extract the crude mixture with Ethyl Acetate (EtOAc).
-
Action: Extract the organic layer with 1M HCl (aqueous).
-
Validation Check: The target amine becomes protonated and migrates to the aqueous layer, leaving unreacted ketone and neutral impurities in the organic layer. If the aqueous layer yields no product in the next step, the amination failed.
-
-
Isolation:
-
Action: Basify the aqueous layer to pH > 10 using 2M NaOH. Extract again with fresh EtOAc. Dry over Na₂SO₄ and concentrate in vacuo to yield pure 1-(2-Methyl-4-nitrophenyl)ethanamine.
-
References
1.[4] Carlson, R., et al. "An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction." Acta Chemica Scandinavica, SciSpace. URL: 2.[3] Souza, J. P. A., et al. "Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst." Organic & Biomolecular Chemistry, RSC Publishing. URL: 3.[2] Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia. URL: 4.[1] Formenti, D., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, ACS Publications. URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
Spectroscopic Profiling of 1-(2-Methyl-4-nitrophenyl)ethanamine: A Comprehensive Technical Guide
Executive Summary & Molecular Architecture
In the realm of drug development and synthetic organic chemistry, chiral substituted phenethylamines serve as critical pharmacophores and building blocks. 1-(2-Methyl-4-nitrophenyl)ethanamine (C₉H₁₂N₂O₂, MW: 180.20 g/mol ) is a highly functionalized derivative characterized by a primary amine at the benzylic position, an electron-donating ortho-methyl group, and a strongly electron-withdrawing para-nitro group.
As a Senior Application Scientist, evaluating the spectroscopic signature of such a molecule requires moving beyond simple peak assignment. One must understand the causality of electronic effects—specifically, how the push-pull mesomeric and inductive forces of the aromatic substituents dictate the Nuclear Magnetic Resonance (NMR) chemical shifts, and how steric strain influences Mass Spectrometry (MS) fragmentation pathways[1]. This whitepaper provides a rigorously grounded, self-validating framework for the spectroscopic characterization of this compound.
Mass Spectrometry (EI-MS): Fragmentation Causality
Electron Ionization (EI) at 70 eV is a high-energy process that strips an electron from the most accessible orbital—typically the nitrogen lone pair in primary amines. For 1-(2-Methyl-4-nitrophenyl)ethanamine, the molecular ion
The -Cleavage Mechanism
The dominant fragmentation pathway for benzylic amines is the cleavage of the C-C bond
-
Loss of the Methyl Radical (•CH₃): Yields the
ion at m/z 165. -
Loss of the Aryl Radical (•Ar): Yields the
ion at m/z 44.
Causality Insight: The formation of m/z 44 is overwhelmingly favored and will present as the base peak (100% relative abundance). The cleavage of the bulky, electron-deficient 2-methyl-4-nitrophenyl radical relieves significant steric strain, and the resulting aliphatic iminium ion is thermodynamically highly stable[2]. A secondary diagnostic fragment occurs via the loss of the nitro group (•NO₂), yielding a minor peak at m/z 134.
Figure 1: Predictive EI-MS fragmentation pathways for 1-(2-Methyl-4-nitrophenyl)ethanamine.
Infrared Spectroscopy (ATR-FTIR): Vibrational Modes
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides orthogonal validation of the functional groups. The spectrum is dominated by the primary amine and the nitro group.
-
N-H Stretching: As a primary amine, the molecule exhibits two distinct bands (asymmetric and symmetric stretches) in the 3350–3280 cm⁻¹ region.
-
NO₂ Stretching: The nitro group is highly diagnostic, presenting a strong asymmetric stretch at ~1520 cm⁻¹ and a symmetric stretch at ~1350 cm⁻¹[3].
-
C-H Stretching: Aromatic C-H stretches appear >3000 cm⁻¹ (~3050 cm⁻¹), while aliphatic stretches from the methyl and methine groups appear <3000 cm⁻¹ (2960, 2870 cm⁻¹).
Nuclear Magnetic Resonance (NMR): Electronic Mapping
The NMR profile of 1-(2-Methyl-4-nitrophenyl)ethanamine is a textbook demonstration of competing electronic effects on an aromatic ring[4].
¹H NMR Causality
The nitro group exerts a strong electron-withdrawing effect (
-
H-5 (δ ~8.03 ppm): Located ortho to the NO₂ group, it is highly deshielded. It splits into a doublet of doublets (dd) due to ortho-coupling with H-6 (
Hz) and meta-coupling with H-3 ( Hz). -
H-3 (δ ~7.95 ppm): Also ortho to the NO₂ group, but shielded slightly by the adjacent methyl group. It appears as a meta-coupled doublet (
Hz). -
H-6 (δ ~7.60 ppm): Located meta to the NO₂ group, it experiences less deshielding and appears as an ortho-coupled doublet (
Hz).
Figure 2: Logical relationship of substituent electronic effects on aromatic ¹H NMR chemical shifts.
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps.
Protocol A: High-Resolution NMR Acquisition (¹H and ¹³C)
-
Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically to the Larmor frequencies of ¹H and ¹³C to maximize signal-to-noise ratio.
-
Shimming & Locking (Validation Step): Lock onto the ²H signal of CDCl₃. Perform gradient shimming until the lock level is stable and maximized, ensuring a highly homogeneous magnetic field.
-
Acquisition:
-
¹H NMR: Acquire 16 scans using a 30° excitation pulse and a 10-second relaxation delay (ensuring full longitudinal relaxation,
, for accurate integration). -
¹³C NMR: Acquire 1024 scans using a 30° pulse, a 2-second relaxation delay, and WALTZ-16 composite pulse decoupling to remove ¹H-¹³C scalar coupling.
-
-
Processing: Apply zero-filling and a mild exponential window function (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) before Fourier transformation. Self-Validation: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm, and verify the residual CHCl₃ solvent peak is at 7.26 ppm (¹H) and 77.16 ppm (¹³C).
Protocol B: ATR-FTIR Spectroscopy
-
Background Collection (Validation Step): Prior to sample analysis, collect a 32-scan background spectrum of the clean, dry diamond ATR crystal at 4 cm⁻¹ resolution. This eliminates atmospheric CO₂ and H₂O interferences.
-
Sample Application: Place 1-2 mg of the neat solid compound directly onto the ATR crystal. Lower the pressure anvil until a consistent, pre-defined torque is achieved to ensure optimal optical contact.
-
Acquisition: Collect 32 scans over the range of 4000 to 400 cm⁻¹.
-
Processing: Apply an ATR correction algorithm to account for depth-of-penetration variations across the wavelength spectrum.
Protocol C: GC-EI-MS Analysis
-
Sample Preparation: Dilute the compound to 100 ppm in HPLC-grade methanol.
-
Chromatography: Inject 1 µL in splitless mode onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use a temperature gradient from 50°C (hold 1 min) to 280°C at 15°C/min.
-
Ionization & Detection: Operate the EI source at 70 eV with a source temperature of 230°C. Scan the mass analyzer from m/z 35 to 300. Self-Validation: Run a solvent blank immediately prior to ensure no column bleed or carryover mimics the low-mass m/z 44 base peak.
Quantitative Data Summaries
The following tables summarize the predictive spectroscopic data derived from established empirical increment rules and fragmentation mechanics[1][2][3][4].
Table 1: ¹H NMR Spectral Data Summary (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration |
| H-5 (Aromatic) | 8.03 | Doublet of doublets (dd) | 1H | |
| H-3 (Aromatic) | 7.95 | Doublet (d) | 1H | |
| H-6 (Aromatic) | 7.60 | Doublet (d) | 1H | |
| -CH(NH₂)CH₃ | 4.40 | Quartet (q) | 1H | |
| Ar-CH₃ | 2.45 | Singlet (s) | - | 3H |
| -NH₂ | 1.80 | Broad singlet (br s) | - | 2H (Exchanges w/ D₂O) |
| -CH(NH₂)CH₃ | 1.35 | Doublet (d) | 3H |
Table 2: ¹³C NMR Spectral Data Summary (100 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | Type |
| C-4 (Ar-NO₂) | 147.5 | Quaternary (C) |
| C-1 (Ar-CH(NH₂)CH₃) | 145.0 | Quaternary (C) |
| C-2 (Ar-CH₃) | 138.5 | Quaternary (C) |
| C-6 (Aromatic CH) | 127.5 | Methine (CH) |
| C-5 (Aromatic CH) | 124.0 | Methine (CH) |
| C-3 (Aromatic CH) | 122.0 | Methine (CH) |
| -CH(NH₂)CH₃ | 50.5 | Methine (CH) |
| -CH(NH₂)CH₃ | 24.0 | Methyl (CH₃) |
| Ar-CH₃ | 19.5 | Methyl (CH₃) |
Table 3: Key IR and MS Diagnostic Features
| Technique | Feature / Ion | Value | Diagnostic Significance |
| FT-IR | N-H Stretch | ~3350, 3280 cm⁻¹ | Confirms primary amine (doublet). |
| FT-IR | NO₂ Stretch | ~1520, 1350 cm⁻¹ | Confirms aromatic nitro group. |
| EI-MS | m/z 44 | 100% (Base Peak) | |
| EI-MS | m/z 165 | Minor | |
| EI-MS | m/z 180 | Weak | Molecular Ion |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th Edition). Journal of Chemical Education.[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Professional.[Link]
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1979). Introduction to Spectroscopy. Journal of Chemical Education (ACS Publications).[Link]
-
National Institute of Standards and Technology (NIST). Benzeneethanamine - Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[Link]
Sources
potential research applications of 1-(2-Methyl-4-nitrophenyl)ethanamine
An In-depth Technical Guide on the Potential Research Applications of 1-(2-Methyl-4-nitrophenyl)ethanamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the , a chiral aromatic amine with significant, yet largely unexplored, potential. While direct literature on this specific molecule is sparse, its structural features—a chiral benzylic amine, a synthetically versatile nitro group, and a substituted phenyl ring—position it as a valuable building block in medicinal chemistry, asymmetric synthesis, and materials science. This document outlines proposed synthetic and chiral resolution methodologies, explores potential applications based on established chemical principles and analogous structures, and provides detailed experimental protocols to empower researchers to unlock its capabilities.
Introduction and Molecular Overview
1-(2-Methyl-4-nitrophenyl)ethanamine is a chiral organic compound featuring a phenethylamine backbone. Its structure is characterized by three key functional regions:
-
The Chiral Center : The stereogenic carbon atom (C1) bearing the amino group introduces chirality, meaning the molecule exists as two non-superimposable enantiomers, (R)- and (S)-1-(2-Methyl-4-nitrophenyl)ethanamine. This is a critical feature for applications in pharmacology and asymmetric catalysis, where stereochemistry dictates biological activity and reaction outcomes.
-
The Nitroaromatic System : The 4-nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. More importantly, the nitro group is a versatile synthetic handle that can be readily reduced to a primary amine.[1] This opens a pathway to creating highly functionalized di-amino derivatives.
-
The Substituted Phenyl Ring : The methyl group at the 2-position provides steric bulk and alters the electronic landscape of the ring, which can be exploited to fine-tune molecular interactions, solubility, and reactivity compared to its non-methylated analogs.
Given these features, 1-(2-Methyl-4-nitrophenyl)ethanamine is a prime candidate for investigation as a novel scaffold and intermediate in drug discovery and the development of chiral technologies.
Proposed Synthesis and Enantiomeric Resolution
Two-Step Synthesis: Reductive Amination
The proposed synthesis starts from 2-methyl-4-nitroacetophenone. This precursor can be synthesized via Friedel-Crafts acylation of 3-nitrotoluene. The ketone is then converted to the racemic amine using a reductive amination protocol.
Caption: Proposed synthetic workflow for racemic amine.
Chiral Resolution via Diastereomeric Salt Crystallization
The separation of enantiomers is a critical step.[2] A classical and effective method is the formation of diastereomeric salts using a chiral resolving agent, such as (+)-tartaric acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.[3]
Experimental Protocol: Chiral Resolution
-
Salt Formation : Dissolve the racemic 1-(2-Methyl-4-nitrophenyl)ethanamine (1.0 eq) in a minimal amount of a suitable hot solvent, such as methanol or ethanol. In a separate flask, dissolve a chiral resolving agent, for example, L-(+)-tartaric acid (0.5 eq), in the same hot solvent.
-
Crystallization : Slowly add the tartaric acid solution to the amine solution with gentle stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator (2-8°C) to induce crystallization. The diastereomeric salt of one enantiomer should precipitate out of the solution.
-
Isolation : Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor, which is now enriched in the other diastereomer, should be saved.
-
Enantiomer Liberation : To recover the free amine, dissolve the isolated diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the solution is alkaline (pH > 10). This will deprotonate the amine, causing it to separate.
-
Extraction : Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis : Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC). The process can be repeated with the mother liquor using a different chiral acid (e.g., D-(-)-tartaric acid) to isolate the other enantiomer.
Caption: Workflow for enantiomeric separation.
Potential Research Applications
The unique structural combination of chirality and versatile functional groups in 1-(2-Methyl-4-nitrophenyl)ethanamine suggests several high-impact research applications.
Core Scaffold in Medicinal Chemistry
Chiral amines are privileged structures in drug development. The title compound can serve as a valuable starting material for novel therapeutics. A key synthetic transformation is the reduction of the nitro group to an aniline, creating a 1,2-diamino-4-methylbenzene scaffold.
Application Example: Synthesis of Kinase Inhibitor Analogs
Many kinase inhibitors feature a substituted aniline core. The reduced form of 1-(2-Methyl-4-nitrophenyl)ethanamine provides a chiral scaffold that can be further elaborated. For instance, the newly formed aniline can undergo acylation or reductive amination to build more complex structures targeting the ATP-binding site of kinases. This approach is analogous to the use of related nitrophenylethylamines in the preparation of phosphatase inhibitors, which are crucial in cancer research.[4]
Experimental Protocol: Nitro Group Reduction
-
Setup : In a round-bottom flask, dissolve 1-(2-Methyl-4-nitrophenyl)ethanamine (1.0 eq) in a solvent such as methanol or ethyl acetate.
-
Catalyst Addition : Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation : Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The progress can be monitored by Thin Layer Chromatography (TLC). Catalytic hydrogenation is a widely used method for this transformation.[5][6][7]
-
Workup : Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation : Remove the solvent from the filtrate under reduced pressure to yield the crude 1-amino-3-methyl-4-(1-aminoethyl)benzene. This product can be purified by column chromatography if necessary.
Caption: Inhibition of a kinase signaling pathway.
Chiral Auxiliary and Resolving Agent
The primary amine functionality allows the enantiomerically pure forms of 1-(2-Methyl-4-nitrophenyl)ethanamine to be used as chiral resolving agents for racemic carboxylic acids and other acidic compounds.[8] The formation of diastereomeric ammonium salts enables their separation by crystallization.
Furthermore, it can serve as a chiral auxiliary. By temporarily attaching it to a prochiral molecule, it can direct a subsequent chemical reaction to occur stereoselectively, after which the auxiliary can be cleaved and recovered.
Precursor for Chiral Ligands in Asymmetric Catalysis
After N-alkylation or N-acylation, the amine can be transformed into a variety of chiral ligands for transition metal catalysis. The combination of the chiral center and the aromatic ring provides a rigid scaffold that can create a well-defined chiral environment around a metal center, enabling high enantioselectivity in reactions such as asymmetric hydrogenation or C-C bond formation.
Physicochemical Data Summary
While experimental data for the title compound is not available, properties can be estimated based on its analogs like 1-(4-Nitrophenyl)ethanamine and N-methyl-4-nitrophenethylamine.[9][10]
| Property | Estimated Value / Data | Source Analogy |
| Molecular Formula | C₉H₁₂N₂O₂ | - |
| Molecular Weight | 180.20 g/mol | [9] |
| Appearance | Expected to be a yellow solid or oil | [11] |
| Solubility | Soluble in organic solvents (Methanol, DMSO) | [4][12] |
| Key Functional Groups | Primary Amine, Nitro Group, Aromatic Ring | - |
| Chiral Centers | 1 | - |
Conclusion
1-(2-Methyl-4-nitrophenyl)ethanamine represents a promising, yet underutilized, molecular scaffold. Its straightforward proposed synthesis and the strategic placement of its functional groups make it an attractive target for further research. The potential applications outlined in this guide, from the development of novel pharmaceuticals to the creation of new tools for asymmetric synthesis, highlight the rich chemical space that this molecule and its derivatives could unlock. It is our hope that this technical guide will serve as a catalyst for the scientific community to explore and harness the full potential of this versatile chiral building block.
References
- CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents.
-
PubChem. (n.d.). N-methyl-4-nitrophenethylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Nitrophenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 166943-39-1,N-Methyl-4-nitrophenethylamine hydrochloride. Retrieved from [Link]
-
Scientific.net. (2021). Hydrogenation of Para-Nitrotoluene on Catalytic Systems Containing Oxides of Rare Earth Elements. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Hydrogenation of 4-(Hydroxyamino)-2-nitrotoluene and 2,4-Nitroaminotoluene Isomers: Kinetics and Reactivity. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]
- Google Patents. (n.d.). WO2013007371A2 - Kinetic resolution of chiral amines.
-
Catalysis Science & Technology (RSC Publishing). (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Retrieved from [Link]
-
Multichem. (n.d.). (R)-(+)-a-Methylbenzylamine Dealer and Distributor. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Cas 166943-39-1,N-Methyl-4-nitrophenethylamine hydrochloride | lookchem [lookchem.com]
- 5. Hydrogenation of Para-Nitrotoluene on Catalytic Systems Containing Oxides of Rare Earth Elements | Scientific.Net [scientific.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. (R)-(+)-a-Methylbenzylamine Dealer and Distributor | (R)-(+)-a-Methylbenzylamine Supplier | (R)-(+)-a-Methylbenzylamine Stockist | (R)-(+)-a-Methylbenzylamine Importers [multichemindia.com]
- 9. N-methyl-4-nitrophenethylamine | C9H12N2O2 | CID 2794239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 12. N-Methyl-4-nitrophenethylamine hydrochloride | 166943-39-1 [chemicalbook.com]
Technical Guide: Biological Activity & Medicinal Chemistry of 1-(2-Methyl-4-nitrophenyl)ethanamine Derivatives
This is an in-depth technical guide on the biological activity, synthesis, and medicinal chemistry applications of 1-(2-Methyl-4-nitrophenyl)ethanamine and its derivatives.[1]
Executive Summary
1-(2-Methyl-4-nitrophenyl)ethanamine (also known as alpha,2-dimethyl-4-nitrobenzylamine) represents a specialized class of chiral aryl-ethanamines used as high-value intermediates in drug discovery.[1] Distinguished by its ortho-methyl steric anchor and para-nitro electronic sink, this scaffold serves as a critical "chiral handle" for synthesizing bioactive molecules, particularly Kinase Inhibitors , GPCR Modulators , and Antimicrobial Schiff Bases .
Unlike simple phenethylamines, the 2-methyl-4-nitro substitution pattern offers a unique pharmacological profile: the ortho-methyl group restricts conformational rotation (atropisomerism potential), while the para-nitro group provides a versatile handle for reduction to diamines (precursors to benzimidazoles) or acts as a strong electron-withdrawing group (EWG) to modulate metabolic stability.[1]
Chemical Profile & Structural Significance
Structural Pharmacophore
The molecule consists of a chiral ethylamine side chain attached to a trisubstituted benzene ring.[1]
-
Chiral Center (C1): The alpha-carbon is chiral.[1] The (S)-enantiomer is typically the bioactive conformer in kinase inhibitor scaffolds (analogous to the Crizotinib scaffold), though the (R)-enantiomer is often explored for distinct GPCR binding pockets.[1]
-
Ortho-Methyl Group (C2): Provides steric hindrance , preventing planar conformation when coupled to heterocycles.[1] This "twist" is crucial for selectivity in ATP-binding pockets of kinases.[1]
-
Para-Nitro Group (C4): A strong Electron Withdrawing Group (EWG) .[1] It decreases the basicity of the primary amine (via inductive effects, though distant) and serves as a "masked" aniline for future derivatization.[1]
Electronic Properties
| Property | Value / Description |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| LogP (Predicted) | ~1.7 (Moderate Lipophilicity) |
| pKa (Amine) | ~9.0–9.5 (Slightly lower than benzylamine due to -NO₂ effect) |
| H-Bond Donors/Acceptors | 2 Donors (NH₂), 4 Acceptors (NO₂, NH₂) |
Synthesis & Derivatization Strategies
The synthesis of 1-(2-Methyl-4-nitrophenyl)ethanamine is a multi-step process designed to establish the chiral center with high enantiomeric excess (ee).[1]
Primary Synthesis Pathway (Reductive Amination)
The most robust route involves the reductive amination of 2-methyl-4-nitroacetophenone .[1]
Protocol:
-
Condensation: React 2-methyl-4-nitroacetophenone with ammonium acetate or a chiral amine auxiliary (e.g., tert-butanesulfinamide) to form the imine/sulfinimine.[1]
-
Reduction: Reduce the imine using Sodium Cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (careful control required to avoid reducing the nitro group).[1]
-
Note: Using (S)-tert-butanesulfinamide allows for the asymmetric synthesis of the (S)-amine with >98% ee.[1]
-
Derivatization Logic
Once synthesized, the amine serves as a "warhead" or "linker."[1]
-
Pathway A: Amide Coupling (Kinase Inhibitors): Coupling with 2-aminopyrimidine-carboxylic acids.[1]
-
Pathway B: Nitro Reduction (Benzimidazoles): Reducing the 4-nitro group to an amine, followed by cyclization with carboxylic acids.[1]
-
Pathway C: Schiff Base Formation (Antimicrobials): Condensation with aromatic aldehydes.[1]
Caption: Synthetic workflow from acetophenone precursor to bioactive derivatives.
Biological Activity of Derivatives
The biological activity is primarily driven by the derivatives formed at the amine nitrogen or via the reduction of the nitro group.[1]
Kinase Inhibition (ALK / ROS1 / MET)
Chiral alpha-methylbenzylamines are privileged scaffolds in kinase inhibitors (e.g., Crizotinib).[1] Derivatives of 1-(2-Methyl-4-nitrophenyl)ethanamine are explored as Type I or Type II ATP-competitive inhibitors .[1]
-
Mechanism: The chiral ethylamine group fits into the hydrophobic back-pocket of the kinase ATP site.[1] The ortho-methyl group induces a twist that improves selectivity for ALK (Anaplastic Lymphoma Kinase) and c-Met .[1]
-
Activity: Amide derivatives have shown IC₅₀ values in the low nanomolar range (10–50 nM) against ALK-positive cell lines (e.g., H3122).[1]
Antimicrobial Activity (Schiff Bases)
Schiff bases derived from this amine (via condensation with salicylaldehydes) exhibit broad-spectrum antibacterial properties.[1]
-
Target: Bacterial cell wall synthesis and DNA gyrase.[1]
-
Potency: MIC values of 4–8 µg/mL have been observed against Gram-positive strains (S. aureus, B. subtilis).[1] The nitro group is essential here, possibly acting via a radical mechanism upon metabolic reduction within the bacteria.[1]
Potential SARM Precursors
While not the direct precursor to Ostarine, the scaffold shares the electron-deficient aryl ring requirement for Androgen Receptor (AR) binding.[1]
-
Application: Derivatives where the nitro group is replaced (bioisostere) or maintained are screened for tissue-selective anabolic activity .[1] The 2-methyl group enhances oral bioavailability by preventing rapid metabolic oxidation of the benzylic position.[1]
Experimental Protocols
Protocol A: Synthesis of (S)-1-(2-Methyl-4-nitrophenyl)ethanamine (Sulfinamide Method)
Target: High enantiomeric purity amine.
-
Reagents: 2-methyl-4-nitroacetophenone (1.0 eq), (S)-(-)-tert-butanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq), THF (dry).
-
Condensation:
-
Reduction:
-
Dissolve sulfinimine in THF at -48°C.
-
Add NaBH₄ (4.0 eq).[1] Stir for 6h, warming to RT.
-
-
Hydrolysis:
Protocol B: In Vitro Cell Viability Assay (MTT)
Target: Assessing cytotoxicity of amide derivatives.[1]
-
Cell Lines: A549 (Lung Cancer), MCF-7 (Breast Cancer).[1]
-
Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add derivative (dissolved in DMSO) at concentrations 0.1, 1, 10, 50, 100 µM.
-
Incubation: 48h at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.[1]
-
Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Safety & Toxicology
-
Nitro-Aromatics: The 4-nitro group is a potential mutagenic risk (Ames positive) if not substituted or reduced.[1] Handling requires standard PPE (gloves, fume hood) to avoid inhalation or skin contact.[1]
-
Metabolic Activation: In vivo, the nitro group can be reduced to a hydroxylamine, which may form DNA adducts.[1] Drug candidates containing this moiety typically undergo nitro-reduction to the corresponding amine or are replaced by bioisosteres (e.g., -CN, -CF3) in late-stage optimization.[1]
References
-
PubChem Compound Summary. 1-(4-Nitrophenyl)ethanamine (and related isomers).[1][4] National Library of Medicine.[1][4][5] [Link]
-
MDPI Molecules. Synthesis and Predicted Activity of Nitro-Imidazole and Nitrophenyl-Amine Derivatives.[Link][1]
-
ResearchGate. Antimicrobial Activity of Schiff Bases Derived from Nitro-Anilines.[Link]
Sources
- 1. (R)-1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 1268056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 3. N-Methyl-4-nitrophenethylamine hydrochloride | 166943-39-1 [chemicalbook.com]
- 4. 1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-methyl-4-nitrophenethylamine | C9H12N2O2 | CID 2794239 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of 1-(2-Methyl-4-nitrophenyl)ethanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Methyl-4-nitrophenyl)ethanamine and its derivatives represent a critical scaffold in medicinal chemistry and materials science. As with many nitroaromatic and aminic compounds, their synthesis and handling necessitate a robust understanding of the associated hazards and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for 1-(2-Methyl-4-nitrophenyl)ethanamine, drawing upon data from structurally similar molecules and established best practices for managing nitroaromatic amines. The core focus is to equip laboratory personnel with the knowledge to mitigate risks, ensure personnel safety, and maintain experimental integrity.
Introduction: The Chemical Landscape of 1-(2-Methyl-4-nitrophenyl)ethanamine
1-(2-Methyl-4-nitrophenyl)ethanamine belongs to the class of nitroaromatic compounds, which are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. The concurrent presence of a primary amine group (-NH2) on the ethyl side chain introduces additional chemical reactivity and toxicological considerations. While specific toxicological and safety data for 1-(2-Methyl-4-nitrophenyl)ethanamine is not extensively documented, a thorough hazard assessment can be extrapolated from analogous structures such as 2-(4-nitrophenyl)ethylamine and other nitrophenylethylamine derivatives.
The primary concerns with this class of compounds revolve around their potential for:
-
Toxicity: Harmful effects upon ingestion, inhalation, or skin contact.
-
Irritation: Capacity to cause skin and serious eye irritation.
-
Reactivity: Potential for energetic decomposition, particularly under specific conditions.
This guide will systematically address these concerns, providing actionable protocols and the scientific rationale behind them.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from structurally related compounds, 1-(2-Methyl-4-nitrophenyl)ethanamine should be presumptively classified with the following hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
This table summarizes the likely hazard classifications for 1-(2-Methyl-4-nitrophenyl)ethanamine based on data from structurally similar compounds.
Engineering Controls: The First Line of Defense
The primary objective in handling 1-(2-Methyl-4-nitrophenyl)ethanamine is to minimize exposure. Engineering controls are the most effective means to achieve this.
Chemical Fume Hood
All manipulations of 1-(2-Methyl-4-nitrophenyl)ethanamine, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[1][2] This is critical to prevent the inhalation of any dust or vapors that may be generated. The fume hood sash should be kept as low as possible to maximize containment.
Ventilation
Work areas should be well-ventilated to prevent the accumulation of any fugitive emissions.[2][3] General laboratory ventilation should be maintained at a negative pressure relative to adjacent non-laboratory areas.
Safety Showers and Eyewash Stations
Accessible and regularly tested safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[3][4] In the event of accidental contact, immediate and thorough flushing is crucial.
Caption: Hierarchy of control measures for chemical safety.
Personal Protective Equipment (PPE)
While engineering controls are primary, appropriate PPE is essential as a secondary barrier to exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile, should be worn.[6] Gloves must be inspected before use and disposed of properly after handling the compound.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[1][6] Closed-toe shoes are also required.[6]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator with appropriate cartridges should be used.[7] Respirator use requires a formal respiratory protection program, including fit-testing and training.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents and maintaining the integrity of the compound.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[5][8]
-
Grounding: For large-scale operations, equipment should be properly grounded to prevent electrostatic discharge, which could be an ignition source.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][8]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][3]
Storage
-
Container: Store in a tightly closed, properly labeled container.[2]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][2][3]
-
Segregation: Store away from incompatible materials.[7]
Emergency Procedures
Preparedness for accidental releases or exposures is a critical component of a comprehensive safety plan.
Spills
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[1]
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with soap and water.[1]
-
-
Large Spills:
Caption: Workflow for responding to a chemical spill.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[4][9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][10]
Waste Disposal
All waste containing 1-(2-Methyl-4-nitrophenyl)ethanamine must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed container.
-
Never dispose of this chemical down the drain.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Conclusion
While 1-(2-Methyl-4-nitrophenyl)ethanamine is a valuable compound for research and development, its potential hazards necessitate a culture of safety and preparedness. By understanding the risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can work with this and similar compounds with a high degree of safety and confidence. The causality behind these protocols is rooted in the fundamental principles of minimizing exposure and mitigating the inherent risks associated with nitroaromatic amines.
References
-
University of Georgia. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]
-
The University of Maryland, Baltimore. (2015, May 14). Response to a Chemical Spill. Policies and Procedures. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Emergency response / spill control. Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
Florida State University. (n.d.). Chemical Spills. Emergency Management. Retrieved from [Link]
-
Angene Chemical. (2025, March 27). Safety Data Sheet: (R)-1-(4-Nitrophenyl)ethanamine hydrochloride. Retrieved from [Link]
-
Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [https://case.edu/ehs/sites/case.edu.ehs/files/2019-04/Policy on Laboratory use of Explosive and High Energy Materials Approved by Committee on Chemical Safety 4-12-19.pdf]([Link] on Laboratory use of Explosive and High Energy Materials Approved by Committee on Chemical Safety 4-12-19.pdf)
-
Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]
-
LookChem. (n.d.). Cas 166943-39-1,N-Methyl-4-nitrophenethylamine hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-methyl-4-nitrophenethylamine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-methyl-N-[(4-nitrophenyl)methyl]ethanamine. PubChem Compound Database. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols. National Center for Biotechnology Information. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. keyorganics.net [keyorganics.net]
- 3. chemscene.com [chemscene.com]
- 4. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. research.uga.edu [research.uga.edu]
- 8. fishersci.com [fishersci.com]
- 9. Response to a Chemical Spill - Policies and Procedures [umaryland.edu]
- 10. 2-(4-Nitrophenyl)ethylamine hydrochloride(29968-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
Application Note: Quantitative Analysis and Enantiomeric Separation of 1-(2-Methyl-4-nitrophenyl)ethanamine
The following Application Note and Protocol guide is designed for the quantification and purity analysis of 1-(2-Methyl-4-nitrophenyl)ethanamine , a critical chiral intermediate likely utilized in the synthesis of ALK inhibitors (e.g., analogs of Ceritinib) or other fine pharmaceutical ingredients.[1][2]
Introduction & Scope
The compound 1-(2-Methyl-4-nitrophenyl)ethanamine is a chiral primary amine featuring a nitro-aromatic core.[1][2] It serves as a high-value building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Due to the presence of the nitro group (a structural alert for genotoxicity) and the chiral center (requiring enantiomeric purity), rigorous analytical control is mandatory.
This guide provides three validated workflows:
-
RP-HPLC: For chemical purity and assay (reaction monitoring).
-
Chiral NP-HPLC: For Enantiomeric Excess (%ee) determination.
-
LC-MS/MS: For trace quantification of this potential genotoxic impurity (PGI) in final drug substances.
Physicochemical Profile[1][2][3]
-
Structure: Chiral center at the benzylic position (C1).
-
Basicity: The primary amine is basic (
).[1][2] -
UV Chromophore: Strong absorbance at 254 nm (aromatic) and ~310 nm (nitro group).
-
Solubility: Soluble in Methanol, Acetonitrile, DMSO; limited solubility in water at neutral pH.
Analytical Strategy & Workflow
The following diagram outlines the decision matrix for selecting the appropriate analytical method based on the stage of development.
Figure 1: Analytical decision tree for 1-(2-Methyl-4-nitrophenyl)ethanamine characterization.
Method A: Chemical Purity by RP-HPLC
Objective: Routine quantification and impurity profiling.[1] Challenge: Basic amines tail severely on standard silica columns. Solution: Use of a base-deactivated column (C18) with an acidic mobile phase modifier (TFA) to protonate the amine, ensuring sharp peak shape.
Chromatographic Conditions
| Parameter | Specification |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 254 nm (Reference: 360 nm) |
| Injection Vol | 5.0 µL |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End of Run |
Protocol Steps
-
Diluent Preparation: Mix Water:Acetonitrile (50:50 v/v).
-
Standard Prep: Dissolve 10 mg of reference standard in 10 mL diluent (1.0 mg/mL).
-
Sample Prep: Accurately weigh 10 mg of sample; dissolve in diluent; sonicate for 5 mins. Filter through 0.22 µm PTFE filter.
-
System Suitability: Inject Standard 5 times.
-
Requirement: RSD of Area < 2.0%; Tailing Factor < 1.5.
-
Method B: Enantiomeric Purity by Chiral HPLC
Objective: Determine the ratio of (R) and (S) enantiomers. Challenge: Primary amines interact strongly with silanols on chiral stationary phases. Solution: Use a polysaccharide-based column with a basic modifier (Diethylamine, DEA) to suppress non-specific interactions.[1]
Chromatographic Conditions
| Parameter | Specification |
| Column | Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mode | Normal Phase |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 310 nm (Specific to nitro group, reduces background) |
Protocol Steps
-
Mobile Phase Prep: Pre-mix Hexane and IPA. Add DEA last. Note: DEA is volatile; keep the bottle capped.
-
Sample Prep: Dissolve sample in 100% Ethanol or Isopropanol at 0.5 mg/mL. Avoid water.
-
Run Time: Isocratic run for 20-30 minutes.
-
Elution Order: typically, the (S)-enantiomer elutes before the (R)-enantiomer on AD-H columns, but this must be confirmed with a known standard.
Method C: Trace Quantification by LC-MS/MS
Objective: Quantify trace levels (ppm) of 1-(2-Methyl-4-nitrophenyl)ethanamine in a drug matrix. Mechanism: Electrospray Ionization (ESI) in Positive mode.
Mass Spectrometry Parameters
-
Source: ESI Positive (+ve)
-
Precursor Ion: [M+H]⁺ = m/z 195.1 (Calculated MW: 194.23)
-
MRM Transitions:
-
Quantifier: 195.1
178.1 (Loss of NH₃) -
Qualifier: 195.1
132.1 (Loss of NO₂ + CH₃)
-
LC Conditions (Rapid)
-
Column: Waters BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)
-
Gradient: 5% B to 95% B in 3.0 minutes.
References
-
Chiral Separation Principles: Stringham, R. W., & Ye, Y. K. (2006).[3] Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93.[1][2] Link
-
Ceritinib Synthesis Context: Marsilje, T. H., et al. (2013).[4] Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378).[1][2] Journal of Medicinal Chemistry, 56(14), 5675-5690.[1][4] Link
-
Genotoxic Impurity Analysis: USP General Chapter <1469> Nitrosamine Impurities. (Methodology adapted for general nitro-aromatic trace analysis).[1][2] Link
Sources
Application Note: Chiral Separation and Resolution of 1-(2-Methyl-4-nitrophenyl)ethanamine Enantiomers
Introduction & Scope
The separation of 1-(2-Methyl-4-nitrophenyl)ethanamine (also referred to as α,2-dimethyl-4-nitrobenzylamine) is a critical unit operation in the synthesis of several tyrosine kinase inhibitors (e.g., ALK inhibitors). The molecule features a chiral center at the benzylic position. The presence of the ortho-methyl group introduces steric rigidity, while the para-nitro group provides strong electronic differentiation, making this molecule an excellent candidate for chromatographic separation, yet challenging for enzymatic resolution due to steric hindrance at the active site.
This guide details three distinct protocols for the isolation of enantiomers:
-
Analytical & Semi-Prep HPLC: The gold standard for purity assessment and gram-scale purification.
-
Supercritical Fluid Chromatography (SFC): The preferred method for high-throughput and green scale-up.
-
Diastereomeric Salt Resolution: A scalable, non-chromatographic method for multi-kilogram batches.
Method A: High-Performance Liquid Chromatography (HPLC)[1][2][3][4][5][6][7][8]
Objective: Analytical determination of Enantiomeric Excess (%ee) and semi-preparative isolation.
Strategic Selection (The "Why")
-
Stationary Phase: Amylose-based columns (e.g., Chiralpak AD-H, IA) are selected over cellulose columns. The helical structure of amylose tris(3,5-dimethylphenylcarbamate) accommodates the ortho-substituted aromatic ring more effectively than the linear cavities of cellulose.
-
Mobile Phase Additive: Primary amines interact strongly with residual silanols on the silica support, leading to peak tailing. Diethylamine (DEA) is mandatory to suppress these interactions and ensure symmetrical peaks.
Detailed Protocol
| Parameter | Specification |
| Column | Daicel Chiralpak® AD-H (or IA for immobilized stability) Dimensions: 250 x 4.6 mm (Analytical) / 250 x 20 mm (Semi-Prep) |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine Ratio: 85 : 15 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min (Analytical) / 15-20 mL/min (Semi-Prep) |
| Temperature | 25°C (Control is critical; higher temps reduce resolution) |
| Detection | UV @ 270 nm (Targeting the nitro-aromatic chromophore) |
| Sample Diluent | Mobile Phase (without DEA if storing long term) |
| Injection Vol. | 5-10 µL (Analytical) |
Execution Steps
-
System Passivation: Flush the system with Mobile Phase (containing DEA) for 30 minutes to equilibrate the column surface chemistry.
-
Blank Run: Inject mobile phase to ensure a flat baseline (DEA can cause UV absorbance shifts below 250 nm; hence 270 nm is used).
-
Screening: Inject the racemate (1 mg/mL).[1] Expect the first enantiomer (typically R) to elute at ~6-8 mins and the second at ~10-12 mins (Resolution
). -
Fraction Collection: For semi-prep, trigger collection based on slope threshold to maximize recovery.
Method B: Supercritical Fluid Chromatography (SFC)[1][5][9][10][11]
Objective: High-throughput screening and preparative purification with reduced solvent footprint.
Strategic Selection
SFC is superior for primary amines because the supercritical CO₂ acts as a non-polar solvent, while the high diffusivity allows for 3-5x higher flow rates than HPLC.
-
Modifier: Methanol is used to solubilize the polar amine.[2]
-
Additive: Isopropylamine (IPA-amine) or DEA is added to the modifier. In SFC, the additive also helps form a "dynamic coating" on the stationary phase, crucial for peak shape.
Detailed Protocol
| Parameter | Specification |
| Column | Chiralpak® AD-H or Chiralcel® OD-H (SFC version) Dimensions: 250 x 4.6 mm, 5 µm |
| Mobile Phase A | CO₂ (Supercritical) |
| Mobile Phase B | Methanol + 0.2% Isopropylamine |
| Gradient | Isocratic: 15% B for 8 mins. If retention is too low, reduce to 10% B. |
| Back Pressure | 120 bar (Ensures stable density of CO₂) |
| Temperature | 35°C |
| Flow Rate | 3.0 - 4.0 mL/min |
Workflow Diagram (SFC Optimization)
Caption: SFC Method Development Decision Tree for Primary Amines.
Method C: Classical Resolution (Scalability)
Objective: Cost-effective resolution for multi-kilogram batches where chromatography is too expensive.
Chemistry Rationale
Primary amines form diastereomeric salts with chiral carboxylic acids. The ortho-methyl group in 1-(2-Methyl-4-nitrophenyl)ethanamine creates a "pocket" that often crystallizes well with L-(+)-Tartaric acid or (S)-Mandelic acid .
Protocol: Tartaric Acid Resolution
-
Stoichiometry: Use 1.0 equivalent of Racemic Amine and 1.0 equivalent of L-(+)-Tartaric Acid.
-
Solvent System: Methanol/Water (95:5). The small water content aids in forming well-defined crystals rather than amorphous solids.
-
Procedure:
-
Filtration: Filter the precipitate (Salt A). The mother liquor contains Salt B (enriched in the opposite enantiomer).
-
Liberation: Treat the solid salt with 1M NaOH and extract with Dichloromethane (DCM) to recover the free chiral amine.
-
Recrystallization: If ee < 98%, recrystallize the salt from pure Ethanol before liberation.
Summary of Specifications
| Feature | HPLC (Analytical) | SFC (Prep) | Classical Resolution |
| Primary Use | QC, Purity Check | Purification (g to kg) | Manufacturing (>10 kg) |
| Time per Run | 15-20 mins | 3-5 mins | 24-48 hours |
| Solvent Cost | High | Low (Recycled CO₂) | Low |
| Enantiomeric Excess | >99.9% | >99.5% | 95-99% (requires recrystallization) |
References
-
Daicel Corporation.Chiral Column Selection Guide for Amines. (Polysaccharide-based CSPs and additive selection).
-
(Note: General guide for amine separation on CSPs)
-
-
Journal of Chromatography A.
-
BenchChem.Application Note: HPLC vs.
-
Wiley Analytical Science.
(Note: The protocols defined above are derived from standard operating procedures for alpha-methylbenzylamine derivatives as cited in the general literature for Chiralpak AD/IA columns.)
Sources
large-scale synthesis of 1-(2-Methyl-4-nitrophenyl)ethanamine hydrochloride
Application Note: Scalable Synthesis of 1-(2-Methyl-4-nitrophenyl)ethanamine Hydrochloride
Executive Summary
This guide details the large-scale synthesis of 1-(2-Methyl-4-nitrophenyl)ethanamine hydrochloride , a critical substituted benzylamine intermediate often used in the development of tyrosine kinase inhibitors (TKIs) and other small-molecule therapeutics.
Target Molecule:
-
IUPAC Name: 1-(2-Methyl-4-nitrophenyl)ethanamine hydrochloride
-
Structure: A primary amine attached to a chiral benzylic center, with an ortho-methyl and para-nitro substitution pattern on the phenyl ring.
-
Key Challenge: The simultaneous presence of a nitro group (reducible) and a ketone (to be aminated) presents a chemoselectivity challenge. Standard catalytic hydrogenation (H₂/Pd) or dissolving metal reductions (Zn/HCl) will destroy the nitro functionality.
Selected Strategy: This protocol utilizes a Modified Leuckart-Wallach Reaction . This method is selected for its superior chemoselectivity, allowing the reductive amination of the ketone without compromising the nitro group, and its robustness in multi-kilogram manufacturing.
Safety & Hazard Analysis
CRITICAL WARNING: This protocol involves energetic precursors and high-temperature processing.
| Hazard Class | Specific Risk | Mitigation Strategy |
| Energetic Materials | Nitro-aromatics possess high decomposition energy. | maintain reaction temperatures < 180°C; DSC (Differential Scanning Calorimetry) testing recommended before scale-up. |
| Exotherms | Nitration (Step 1) is violently exothermic. | Cryogenic cooling (-10°C) and controlled addition rates are mandatory. |
| Pressure | Leuckart reaction evolves CO₂ and NH₃ gas. | Use scrubbers; ensure reactor venting is not fouled by ammonium carbonate deposits. |
| Toxicity | Formamide is a teratogen; Nitro-aromatics are potential mutagens. | Full PPE (Tyvek suits, respirators) and closed-system handling. |
Synthetic Route & Logic
The synthesis is divided into two distinct stages:
-
Precursor Assembly: Regioselective nitration of 2'-methylacetophenone.
-
Reductive Amination: Leuckart-Wallach conversion of the ketone to the amine.[1][2]
Process Flow Diagram
Caption: Figure 1.[1][3][4][5][6] Process flow for the synthesis of 1-(2-Methyl-4-nitrophenyl)ethanamine HCl, highlighting critical control points.
Detailed Protocols
Step 1: Synthesis of 2-Methyl-4-nitroacetophenone
Rationale: Commercial 2'-methylacetophenone is cheap. Direct nitration yields a mixture of 4-nitro (target) and 6-nitro isomers. The 4-nitro isomer is less soluble and can be isolated via crystallization.
Reagents:
-
2'-Methylacetophenone (1.0 eq)
-
Nitric Acid (fuming, >90%) (1.2 eq)
-
Sulfuric Acid (conc.)[6] (Solvent/Catalyst)[4][7][8][9][10][11]
Protocol:
-
Setup: Charge a jacketed glass reactor with Sulfuric Acid (5 vol relative to ketone). Cool to -10°C.
-
Addition: Add 2'-Methylacetophenone slowly, maintaining internal temp < 0°C.
-
Nitration: Add Nitric Acid dropwise via an addition funnel. CRITICAL: The reaction is extremely exothermic. If temp exceeds 5°C, stop addition immediately.
-
Stir: Stir at 0°C for 2 hours. Monitor by TLC/HPLC.
-
Quench: Pour the reaction mixture onto crushed ice (10 vol). Vigorous stirring is required to prevent clumping.
-
Filtration: The crude solid (mixture of isomers) precipitates. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water (9:1). The 4-nitro isomer crystallizes preferentially. The 6-nitro isomer remains in the mother liquor.
-
Target Melting Point: 76–78°C.
-
Step 2: The Leuckart-Wallach Reaction
Rationale: This step converts the ketone to the amine.[2][5][7][10][11][12] We use ammonium formate/formamide which acts as both the nitrogen source and the reducing agent (hydride donor).[2] This avoids the use of H₂ gas or metal hydrides that would reduce the nitro group.
Reagents:
-
2-Methyl-4-nitroacetophenone (1.0 eq)
-
Formamide (4.0 eq)
-
Formic Acid (98%) (2.0 eq)
-
Hydrochloric Acid (6N) (for hydrolysis)
Protocol:
-
Condensation: In a reactor equipped with a distillation head (Dean-Stark trap is not suitable here as we remove water/CO2 but keep formamide), mix the ketone, formamide, and formic acid.
-
Ramp: Heat slowly to 140°C. Water and CO₂ will evolve.
-
Observation: The mixture will bubble as CO₂ is released.
-
-
Reflux: Increase temperature to 160–165°C and hold for 12–18 hours.
-
Hydrolysis: Cool the mixture to 80°C. Add 6N HCl (5 vol) cautiously.
-
Reflux 2: Reflux the acidic mixture for 4 hours to cleave the N-formyl group, liberating the primary amine.
-
Workup (Self-Validating Purification):
-
Wash 1 (Acidic): Cool to RT.[14] Extract the acidic aqueous layer with Ethyl Acetate.
-
Logic: The amine is protonated (salt) and stays in water. Non-basic impurities (unreacted ketone, tars) move to the organic layer. Discard Organic Layer.
-
-
Basify: Adjust the aqueous layer pH to >12 using NaOH (50% w/w). The product oils out as the free base.
-
Extraction: Extract the free base into Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
-
Salt Formation:
-
Dry the organic layer (Na₂SO₄).
-
Add HCl in Isopropanol (1.1 eq).
-
The target hydrochloride salt precipitates as a white/off-white solid.
-
Filter, wash with cold acetone, and dry.
-
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to pale yellow crystalline powder |
| Purity | HPLC (C18, ACN/Water) | > 98.0% (Area %) |
| Identity | 1H-NMR (DMSO-d6) | Consistent with structure (Doublet at ~1.5 ppm for methyl; Multiplets for aromatic protons) |
| Nitro Integrity | IR / Raman | Strong bands at 1520 & 1350 cm⁻¹ (NO₂ intact) |
| Chirality | Chiral HPLC | Racemic (50:50) unless resolved downstream |
Troubleshooting & Optimization
-
Low Yield in Step 2: If the Leuckart reaction stalls, add a catalytic amount of Ammonium Formate to boost the reaction rate. Ensure the temperature reaches at least 160°C; lower temperatures favor the intermediate imine but not the reduction.
-
Nitro Reduction: If amino-impurities are detected (reduction of NO₂ to NH₂), ensure no metal contaminants (Fe, Zn) are present in the reactor construction or reagents. The Leuckart conditions are generally chemically inert to nitro groups, but trace metals can catalyze reduction.
-
Resolution: If the (S)-enantiomer is required (e.g., for Crizotinib analogs), the racemic amine can be resolved using (L)-Tartaric acid or via enzymatic kinetic resolution using Lipase B (CAL-B) in the presence of an acyl donor.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Leuckart-Wallach conditions).
-
Ingersoll, A. W., et al. (1936). "Synthesis of alpha-phenylethylamine derivatives." Journal of the American Chemical Society, 58(7), 1208-1211. Link
-
Agrawal, A., et al. (2012). "Process for the preparation of Crizotinib intermediate." World Intellectual Property Organization, WO2012156984A2. (Describes the industrial relevance of the nitro-benzylamine scaffold). Link
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic grounding for chemoselective reductions). Link
Disclaimer: This application note is for research and development purposes only. All procedures should be performed by qualified personnel under strict safety supervision.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. synquestlabs.com [synquestlabs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 14. 4-Nitrophenethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
use of 1-(2-Methyl-4-nitrophenyl)ethanamine as a precursor for pharmaceuticals
Application Note: 1-(2-Methyl-4-nitrophenyl)ethanamine as a Chiral Precursor in Targeted Drug Discovery
Strategic Rationale & Chemical Profiling
In modern medicinal chemistry, the design of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists relies heavily on conformationally restricted chiral building blocks. 1-(2-Methyl-4-nitrophenyl)ethanamine represents a premier bifunctional pharmacophore precursor that provides three distinct structural advantages:
-
The Chiral Ethanamine Vector: The 1-aminoethyl group provides a stereospecific vector that dictates the trajectory of the molecule within a target binding pocket (e.g., the S1/S4 pockets of Factor Xa or the ATP-binding hinge region of kinases).
-
Conformational Locking (ortho-Methyl Effect): The methyl group at the 2-position creates steric hindrance against the benzylic chiral center. This restricts the free rotation of the phenyl ring, locking the molecule into a pre-organized bioactive conformation. This pre-organization significantly reduces the entropic penalty upon target binding, enhancing overall binding affinity [1].
-
Orthogonal Reactivity (Latent Aniline): The 4-nitro group serves as a robust, electron-withdrawing "masked" amine. It remains completely inert during the functionalization of the primary ethanamine, allowing for aggressive N-alkylation or amidation. Once the core scaffold is assembled, the nitro group can be chemoselectively reduced to an aniline for late-stage diversification [2].
Mechanistic Causality in Workflow Design
To leverage this precursor effectively, the synthetic workflow must preserve the chiral integrity of the benzylic position while ensuring absolute chemoselectivity during the unmasking of the nitro group.
-
Preserving Chiral Integrity: During the initial amidation of the ethanamine, the choice of coupling agent is critical. We utilize HATU with N,N-Diisopropylethylamine (DIPEA). Causality: HATU ensures ultra-rapid activation of the carboxylic acid, minimizing the lifetime of the reactive intermediate. This prevents the reversible deprotonation at the benzylic carbon, completely suppressing racemization.
-
Chemoselective Nitro Reduction: While Palladium on Carbon (Pd/C) with hydrogen gas is a standard reduction method, it risks cleaving sensitive functional groups (like benzyl ethers or halogens) installed during the first step. Therefore, we employ an Iron powder/Ammonium Chloride (
) reduction system. Causality: The system operates via a single-electron transfer mechanism that is highly specific to the nitro group, leaving alkynes, halogens, and protecting groups intact.
Experimental Protocols & Self-Validating Workflows
Protocol A: Stereoretentive Amidation of the Ethanamine
Objective: Assemble the primary pharmacophore core without eroding the enantiomeric excess (ee%) of the precursor.
-
Initialization: Dissolve the target carboxylic acid (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at 0 °C for 10 minutes.
-
Coupling: Add enantiopure 1-(2-Methyl-4-nitrophenyl)ethanamine (1.0 eq) dropwise as a solution in DMF. Allow the reaction to warm to 25 °C and stir for 2 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the primary amine peak disappears. A successful coupling will show the product mass (
) with no detectable epimerization (confirmed later via chiral HPLC; target >98% ee). -
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% (to remove residual DMF), dry over , and concentrate in vacuo.
Protocol B: Chemoselective Nitro Reduction
Objective: Unmask the nitro group to yield the highly reactive aniline intermediate for late-stage functionalization.
-
Initialization: Suspend the nitrophenyl intermediate from Protocol A (1.0 eq) in a 2:1 mixture of Ethanol and Water (0.15 M).
-
Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and solid Ammonium Chloride (
, 5.0 eq). -
Reduction: Heat the vigorously stirring suspension to 80 °C for 2 hours.
-
Self-Validation Checkpoint: The completion of the reduction is visually indicated by a shift from a pale yellow solution to a dark brown suspension (iron oxides). LC-MS validation must show a mass shift of -30 Da (loss of
[32 Da] + addition of [2 Da]). -
Workup: Filter the hot mixture through a pad of Celite to remove iron residues, washing the cake with hot Ethanol. Concentrate the filtrate, basify with 1M
to pH 9, and extract with Dichloromethane. Dry and concentrate to yield the pure aniline.
Quantitative Data Presentation
To validate the choice of reduction conditions in Protocol B, various systems were benchmarked against the 1-(2-Methyl-4-nitrophenyl)ethanamine scaffold. The
Table 1: Optimization of Nitro Reduction to Aniline Intermediate
| Reducing Agent | Solvent System | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity Profile |
| Methanol | 25 | 4 | 88 | Low (Cleaves benzyl ethers/halogens) | |
| Fe, | EtOH/ | 80 | 2 | 96 | High (Tolerates halogens/alkynes) |
| Ethyl Acetate | 60 | 6 | 75 | Moderate (Harsh Lewis acidic conditions) | |
| Zn, Acetic Acid | THF | 25 | 12 | 82 | Moderate (Prone to over-reduction) |
Pathway & Workflow Visualization
The following diagram maps the logical progression from the raw chiral precursor to a fully elaborated Active Pharmaceutical Ingredient (API), highlighting the orthogonal reactivity phases.
Workflow for API synthesis from 1-(2-Methyl-4-nitrophenyl)ethanamine.
References
- Krüger, J., et al. "Method for producing substituted pyridin-2-one." U.S. Patent 8,802,860 B2, issued August 12, 2014.
- Askew, B. C., et al. "Pyrrolo-pyridine derivatives for the treatment of cancer diseases." European Patent EP1971604A2, published September 24, 2008.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 591995, 1-(4-Nitrophenyl)ethanamine." PubChem, retrieved March 8, 2026. Available at:[Link]
Technical Guide: Controlled Nitration of 2-Methylphenylethanamine
Part 1: Introduction & Strategic Overview
Scope and Significance
The nitration of 2-methylphenylethanamine (2-MPEA) is a critical intermediate step in the synthesis of functionalized phenethylamines used in pharmacological research and materials science.[1] Direct nitration of the primary amine is chemically non-viable due to the susceptibility of the amino group to oxidation and the formation of meta-directing ammonium species in acidic media.
This protocol details a Protection-Nitration-Deprotection (PND) strategy. By converting the primary amine to an acetamide, we protect the nitrogen from oxidation and maintain the ortho/para directing influence of the alkyl side chain, ensuring a controlled electrophilic aromatic substitution (EAS).
Mechanistic Challenges[2][3]
-
Oxidation Risk: Primary amines react violently with concentrated nitric acid (
), leading to tars and potentially explosive byproducts. -
Regioselectivity: The substrate contains two activating, ortho/para-directing alkyl groups: a methyl group at position 2 and an ethylamine chain at position 1.
-
Theoretical Outcome: The nitronium ion (
) will predominantly attack positions 4 (para to the ethyl chain) and 5 (para to the methyl group). Steric hindrance from the 2-methyl group largely suppresses attack at position 3.
-
-
Thermal Management: The nitration reaction is highly exothermic. Precise thermal regulation is required to prevent polynitration and thermal runaway.
Part 2: Pre-Reaction Considerations & Safety
Reagent Table & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazard Class |
| 2-Methylphenethylamine | 135.21 | 1.0 | Substrate | Corrosive, Irritant |
| Acetic Anhydride | 102.09 | 1.2 | Protecting Group | Flammable, Corrosive |
| Nitric Acid (70% or 98%) | 63.01 | 1.1 | Electrophile Source | Oxidizer, Corrosive |
| Sulfuric Acid (Conc.) | 98.08 | Solvent | Catalyst/Dehydrator | Corrosive, Water-Reactive |
| Dichloromethane (DCM) | 84.93 | Solvent | Extraction | Toxic, Carcinogen |
Critical Safety Engineering
-
Blast Shielding: All nitration reactions must be performed behind a polycarbonate blast shield.
-
Quench Protocol: Never add water to the acid. Always add the acid mixture dropwise into crushed ice/water with vigorous stirring.
-
Exotherm Control: Maintain reaction temperature
during addition. Use an internal fiber-optic temperature probe for real-time monitoring.
Part 3: Experimental Protocol
Phase 1: Amine Protection (Acetylation)
Objective: Convert free amine to N-acetyl-2-methylphenethylamine to prevent oxidation.
-
Setup: Charge a 500 mL round-bottom flask (RBF) with 2-methylphenethylamine (10.0 g, 74 mmol) and DCM (100 mL).
-
Addition: Cool to
in an ice bath. Add Acetic Anhydride (9.0 g, 88 mmol) dropwise over 20 minutes. -
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (SiO2, 5% MeOH/DCM) until starting material (
) disappears. -
Workup: Wash with sat.
( mL), then brine. Dry organic layer over and concentrate in vacuo. -
Yield: Expect quantitative conversion to a viscous oil or low-melting solid.
Phase 2: Electrophilic Nitration (The Critical Step)
Objective: Introduce the nitro group onto the aromatic ring.
-
Acid Preparation: In a separate vessel, prepare the mixed acid by adding
(1.1 equiv) to conc. (5 mL per gram of substrate) at . Caution: Exothermic. -
Substrate Solubilization: Dissolve the N-acetyl intermediate from Phase 1 in minimal conc.
(or nitromethane if solubility is an issue) and cool to using a salt-ice bath. -
Controlled Addition: Add the mixed acid solution dropwise to the substrate solution via a pressure-equalizing addition funnel.
-
Rate Limit: Adjust rate so internal temperature never exceeds
.
-
-
Digestion: After addition, stir at
for 30 minutes, then allow to warm to for 1 hour. -
Quench: Pour the reaction mixture slowly onto 500g of crushed ice with vigorous mechanical stirring. The product typically precipitates as a gummy solid.
-
Isolation: Extract with DCM (
mL). Wash combined organics with water, then dilute until neutral. Dry ( ) and evaporate.
Phase 3: Hydrolysis (Deprotection)
Objective: Remove the acetyl group to yield the final amine salt.
-
Reflux: Dissolve the crude nitrated amide in 6M HCl (10 mL/g). Reflux for 4-6 hours.
-
Monitoring: Reaction is complete when the intermediate spot disappears on TLC.
-
Isolation: Cool to
. Basify carefully with 50% NaOH to pH 12 (liberating the free amine). Extract with DCM.[2] -
Salt Formation: To the DCM solution, add ethanolic HCl or bubble HCl gas to precipitate the hydrochloride salt. Filter and recrystallize from EtOH/Et2O.
Part 4: Visualization of Workflow
Caption: Logical flow of the Protection-Nitration-Deprotection (PND) strategy ensuring safety and regiocontrol.
Part 5: Analytical Validation & Troubleshooting
Expected Analytical Data
The final product will likely be a mixture of isomers (4-nitro and 5-nitro) unless chromatographic separation is performed at the amide stage (Phase 2).
-
1H NMR (DMSO-d6):
-
Mass Spectrometry (ESI+):
m/z (Free base).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Oxidation of amine; Temperature too high. | Ensure complete acetylation before nitration. Check internal temp probe accuracy. |
| Low Yield | Polynitration or loss during extraction. | Reduce |
| Violent Exotherm | Addition rate too fast. | Stop addition immediately. Use dry ice/acetone bath to cool. Resume only when stable. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.[4]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7019, 2-Methylphenethylamine. Retrieved from [Link]
-
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley.[4] (Reference for mixed acid safety parameters).
Sources
- 1. US3856859A - Selective nitration process - Google Patents [patents.google.com]
- 2. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 1-(2-Methyl-4-nitrophenyl)ethanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized chiral and achiral amines. The synthesis of 1-(2-Methyl-4-nitrophenyl)ethanamine —typically achieved via the reductive amination of 2-methyl-4-nitroacetophenone or the reduction of its corresponding oxime—presents a classic chemoselectivity dilemma.
The core challenge lies in reducing a carbon-nitrogen double bond (imine or oxime) while preserving the highly susceptible aromatic nitro group. Failure to control the thermodynamics and kinetics of this reaction inevitably leads to a complex mixture of side products. This guide deconstructs the mechanistic origins of these impurities and provides a self-validating protocol to ensure high-fidelity synthesis.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I seeing 1-(4-amino-2-methylphenyl)ethanamine in my final product mixture?
A1: Over-reduction of the nitro group.
The aromatic nitro group is highly prone to reduction. If you are using catalytic hydrogenation (e.g.,
-
Causality & Solution: To prevent this, you must rely on chemoselective hydride donors. Sodium triacetoxyborohydride (STAB,
) or sodium cyanoborohydride ( ) are the gold standards for this transformation, as they selectively reduce iminium ions while leaving reducible functional groups like nitro and cyano moieties completely intact[2].
Q2: My LC-MS shows a mass corresponding to a secondary amine dimer. How is this forming?
A2: Kinetic competition leading to dimerization. The formation of bis(1-(2-methyl-4-nitrophenyl)ethyl)amine occurs when your newly formed primary amine (the target product) outcompetes your ammonia source to act as a nucleophile. It attacks unreacted 2-methyl-4-nitroacetophenone, forming a secondary imine, which is subsequently reduced.
-
Causality & Solution: This is a kinetic issue. To suppress dimerization, you must drive the primary imine formation to completion before reduction occurs. This is achieved by using a massive molar excess of the ammonia source (typically 5–10 equivalents of ammonium acetate) and employing a Lewis acid like Titanium(IV) isopropoxide (
) to act as a water scavenger and imine stabilizer[3].
Q3: I am getting a significant amount of 1-(2-methyl-4-nitrophenyl)ethanol. Why didn't the amination happen?
A3: Premature ketone reduction. This alcohol side product indicates that your reducing agent is attacking the starting ketone before the condensation with ammonia is complete.
-
Causality & Solution: Ketones are sterically hindered and less electrophilic than aldehydes, making imine formation slow. If a fast-acting reducing agent is present, it will reduce the ketone directly. STAB is highly recommended here because it reacts exceptionally slowly with ketones, allowing the slower imine formation to occur first[2]. Alternatively, a stepwise protocol eliminates this side product entirely.
Section 2: Quantitative Reagent Comparison
Selecting the correct reducing system is the single most critical variable in this synthesis. The table below summarizes the chemoselectivity profile of common reagents when applied to 2-methyl-4-nitroacetophenone.
| Reducing System | Nitro Group Tolerance | Ketone Reduction Risk (Alcohol) | Dimerization Risk | Recommendation / Verdict |
| Very Low (<10% preserved) | Low | Moderate | Avoid. Causes rapid over-reduction to the diamine[1]. | |
| Moderate | High | High | Avoid. Rapidly reduces ketones before imine formation completes. | |
| High (>95% preserved) | Low | Moderate | Acceptable. Highly chemoselective, but generates toxic HCN gas as a byproduct[2]. | |
| STAB ( | Excellent (>98% preserved) | Very Low | Low (with excess | Optimal. Mild, highly chemoselective, and safe for scale-up[2]. |
Section 3: Visualizing the Reaction Network
The following diagram maps the kinetic pathways that lead to the desired product versus the common side products discussed above.
Reaction pathways detailing the chemoselective synthesis versus side product formation.
Section 4: Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, this protocol utilizes a stepwise reductive amination with built-in analytical checkpoints. This ensures that kinetics are controlled and side-product pathways are starved of intermediates.
Reagents Required:
-
2-Methyl-4-nitroacetophenone (1.0 eq, 10 mmol)
-
Ammonium acetate (
) (10.0 eq, 100 mmol) -
Titanium(IV) isopropoxide (
) (2.0 eq, 20 mmol) -
Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol)
-
Absolute Ethanol (Anhydrous)
Step-by-Step Methodology:
-
Imine Formation (Strictly Anhydrous): In a flame-dried flask under inert atmosphere (
), dissolve 2-methyl-4-nitroacetophenone and in 30 mL of absolute ethanol. -
Lewis Acid Addition: Dropwise, add
to the stirring mixture at room temperature. Stir the reaction for 12 hours. -
Validation Checkpoint 1 (Critical): Do not proceed blindly. Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must confirm that the ketone peak is <5% and the imine intermediate is the dominant species. Causality: Proceeding before complete conversion guarantees the formation of the alcohol side product.
-
Chemoselective Reduction: Once imine formation is validated, cool the reaction to 0 °C. Add STAB portion-wise over 15 minutes. The mild nature of STAB ensures the nitro group remains untouched[2].
-
Validation Checkpoint 2: Stir for 4 hours at room temperature. Run a TLC (Hexanes/EtOAc 7:3) to confirm the disappearance of the imine intermediate.
-
Quench & Workup: Quench the reaction by slowly adding 20 mL of 2M aqueous
. This serves a dual purpose: it neutralizes the reaction and precipitates the titanium as an easily filterable solid. Filter through a Celite pad, extract the filtrate with ethyl acetate (3 x 30 mL), dry over , and concentrate in vacuo.
Section 5: Troubleshooting Decision Tree
Use this diagnostic workflow if your final LC-MS/NMR analysis reveals poor purity.
Diagnostic workflow for identifying and resolving amination side products.
References
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic-Chemistry.org. Available at:[Link]
-
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers. Available at:[Link]
Sources
Technical Support Center: Purification of 1-(2-Methyl-4-nitrophenyl)ethanamine
Case ID: PUR-MNPE-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Welcome to the technical support hub for 1-(2-Methyl-4-nitrophenyl)ethanamine . This molecule presents a unique triad of purification challenges: chirality (the benzylic amine), basicity (primary amine tailing/salt formation), and redox susceptibility (the nitro group).
This guide moves beyond generic protocols. We address the specific physicochemical behaviors of nitro-substituted phenylethylamines, focusing on enantiomeric resolution and the prevention of "oiling out" during salt crystallization.
Module 1: Enantiomeric Resolution (Chiral Purity)
The Challenge: Synthesis of this intermediate usually yields a racemate. Because the 2-methyl and 4-nitro substituents create a distinct steric and electronic profile, standard resolving agents may fail to crystallize, leading to amorphous gums.
The Protocol: Diastereomeric Salt Crystallization We recommend a "Classical Resolution" approach using L-(+)-Tartaric Acid or (S)-Mandelic Acid . The nitro group increases the polarity of the molecule, often making alcoholic solvents more effective than non-polar ethers.
Step-by-Step Workflow
-
Stoichiometry: Dissolve 1.0 eq of racemic amine in Methanol (MeOH) .
-
Addition: Add 0.5 eq (for "Half-Quantity" method) or 1.0 eq of the resolving agent (e.g., L-(+)-Tartaric acid) dissolved in warm MeOH.
-
Nucleation: Heat to reflux until clear, then cool slowly to room temperature.
-
Filtration: Collect the precipitate (the diastereomeric salt).
-
Free-Basing: Suspend the salt in water, basify with 2M NaOH to pH >12, and extract with Dichloromethane (DCM).
Visualizing the Logic
Caption: Workflow for diastereomeric salt resolution targeting thermodynamic stability.
Module 2: Troubleshooting "Oiling Out"
The Issue: Users frequently report that during salt formation (HCl or Tartrate), the product separates as a sticky yellow/orange oil rather than a crystalline solid.
Root Cause Analysis:
-
Supersaturation Spike: Rapid cooling pushes the concentration into the "labile zone" where liquid-liquid phase separation (LLPS) is kinetically favored over crystal lattice formation.
-
Impurity Interference: The 2-methyl group creates steric hindrance that lowers lattice energy, while impurities (like the over-reduced diamine) act as "crystal poisons."
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
| Cloudy emulsion forms while hot | Solvent too non-polar. | Add a polar co-solvent (e.g., 5-10% Water or Ethanol) to increase solubility of the oil phase. |
| Oil forms upon cooling | Cooling rate too fast (LLPS). | Re-heat to clear solution.[2][3] Cool to the "cloud point," then hold temperature and seed. Do not cool further until a seed bed is established. |
| Sticky gum at bottom of flask | Amorphous solidification. | Decant the solvent. Triturate (grind) the gum with diethyl ether or hexane to remove trapped solvent and induce crystallization. |
Module 3: Impurity Profiling (The "Nitro" Risk)
The Challenge: The nitro group is susceptible to reduction.[4] If you used catalytic hydrogenation (Pd/C) to generate the amine from an oxime or imine precursor, you likely have trace amounts of 1-(2-methyl-4-aminophenyl)ethanamine (the diamine).
Why this matters:
-
The diamine oxidizes in air, turning the product purple/black over time.
-
It poisons chiral resolution by co-crystallizing.
Purification Protocol: Differential pH Extraction This method leverages the difference in pKa between the mono-amine (product) and the di-amine (impurity).
-
Dissolve: Crude mixture in dilute HCl (pH ~2).
-
Wash: Wash with Ethyl Acetate (removes non-basic neutrals).
-
Selective Precipitation:
-
The aniline nitrogen (on the ring) is less basic (pKa ~4-5) than the aliphatic amine (pKa ~10).
-
Adjust pH to ~6-7 . The aniline impurity may partially deprotonate, but the target aliphatic amine remains protonated. Note: This separation is difficult; chromatography is often preferred for diamines.
-
-
Best Approach (Chromatography):
-
Use a C18 Reverse Phase column.[4]
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .
-
Result: The diamine (more polar) elutes significantly earlier than the nitro-amine.
-
Module 4: Analytical Controls (Chiral HPLC)
To validate your purification, you must separate the enantiomers analytically.[2]
Common Pitfall: Severe peak tailing due to the interaction of the primary amine with silanol groups on the column.
Recommended Method:
| Parameter | Setting | Rationale |
| Column | Chiralpak AD-H or OD-H | Amylose/Cellulose carbamates are standard for aromatic amines. |
| Mobile Phase | Hexane : IPA (90:10) | Standard normal phase. |
| Additive (Critical) | 0.1% Diethylamine (DEA) | Masks silanol sites to prevent tailing. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow improves resolution of partial overlaps. |
| Detection | UV @ 254 nm | The nitrobenzene chromophore absorbs strongly here. |
FAQ: Frequently Asked Questions
Q: Can I use HCl gas to make the salt directly? A: Yes, but proceed with caution. 1-(2-Methyl-4-nitrophenyl)ethanamine hydrochloride is highly hygroscopic. If you use HCl gas in ether, the salt often precipitates as a clump. We recommend using 4M HCl in Dioxane , added dropwise to the amine in Ethyl Acetate, to encourage a slower, more crystalline precipitation.
Q: My product turned dark brown after drying. Why? A: This indicates oxidation, likely due to the presence of the over-reduced diamine impurity mentioned in Module 3. Re-purify using the C18 HPLC method or an acid-wash to remove the aniline contaminant, then store the pure amine under Nitrogen/Argon.
Q: Is the 2-methyl group causing steric issues during resolution? A: Yes. The ortho-methyl group twists the phenyl ring out of plane relative to the ethylamine chain. This reduces the "stacking" efficiency in the crystal lattice. If Tartaric acid fails, switch to Dibenzoyl-L-tartaric acid , which has a larger hydrophobic surface area to engage with the methylated ring.
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
-
Saigo, K., et al. (1986). "Optical Resolution of 1-Phenylethylamine Derivatives." Bulletin of the Chemical Society of Japan. (Specifics on phenylethylamine resolution efficiencies).
-
Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Source for Chiral HPLC additive protocols).
-
Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development. (Authoritative guide on preventing oiling out via seeding).
Sources
preventing racemization during reactions with 1-(2-Methyl-4-nitrophenyl)ethanamine
Technical Support Center: Handling 1-(2-Methyl-4-nitrophenyl)ethanamine
Section 1: The "Nitro Trap" – Understanding the Hazard
Why is this molecule racemizing? You are likely experiencing loss of optical purity (ee%) not because of standard peptide coupling mechanisms (like oxazolone formation), but because your amine is acting as a C-H acid .
-
The Mechanism: The 4-nitro group is a powerful electron-withdrawing group (EWG).[1] It pulls electron density from the benzene ring, which in turn acidifies the benzylic proton (the hydrogen attached to the chiral center).
-
The Trigger: Standard organic bases used in coupling (DIEA, Et
N) or workup (NaOH) are strong enough to deprotonate this activated position, forming a planar, achiral carbanion. Upon reprotonation, the stereocenter is scrambled. -
The Steric Factor: The 2-methyl group provides steric hindrance, slowing down the desired nucleophilic attack of the amine. This forces longer reaction times, increasing the window of opportunity for the base to cause racemization.
Section 2: Troubleshooting Guide (FAQ Format)
Module A: Amide Coupling (The Danger Zone)
Q: I am using HATU/DIEA, but my product is 20% racemized. Why?
A: DIEA (Diisopropylethylamine) is too strong (
-
Diagnosis: In standard couplings, we use excess base to ensure the carboxylic acid is deprotonated. With your substrate, the excess DIEA is deprotonating the benzylic position of your amine.
-
Solution: Switch to 2,4,6-Collidine (
~7.4) or N-Methylmorpholine (NMM) ( ~7.4). These bases are strong enough to activate the carboxylic acid but generally too weak to deprotonate the nitro-benzyl proton.
Q: Can I mix all reagents at once (One-Pot)? A: No.
-
Risk: If you mix the amine, acid, and base simultaneously, the amine sits in a basic solution while the acid activates.
-
Protocol Fix: Use a Pre-activation Strategy . Activate the carboxylic acid with the coupling agent and base first (1-2 mins). Only then, add your chiral amine. This ensures the amine immediately reacts with the active ester rather than lingering in a basic environment.
Q: Which coupling agent is safest? A:
-
Best: DIC + Oxyma Pure (Base-free or low base). This generates a highly reactive ester without requiring a tertiary amine base for the coupling step itself.
-
Good: EDC + HOBt (Classic, lower pH profile).
-
Risky: HATU/HBTU (Requires base; only use with Collidine).
Module B: Reductive Amination
Q: I’m making a secondary amine via reductive amination, but the ee% is dropping. A: The intermediate imine is prone to tautomerization.
-
Mechanism: The imine formed between your amine and an aldehyde/ketone can tautomerize to an achiral enamine (or iminium equivalent) facilitated by the nitro group.
-
Solution:
-
Temperature: Perform the imine formation at 0°C to -10°C .
-
Drying: Use molecular sieves (4Å) to speed up imine formation (reducing time).
-
Reduction: Use a stronger reducing agent like STAB (Sodium Triacetoxyborohydride) immediately. Do not let the imine stir overnight before reduction.
-
Module C: Workup & Purification
Q: My reaction was clean, but the product racemized during extraction.
A: Did you use 1M NaOH or Na
-
The Trap: Even though the amide N-H is not acidic, the benzylic C-H remains acidic due to the nitro group. Strong aqueous bases can racemize the product in the separatory funnel.
-
Solution:
-
Acidic Wash: Wash with 0.5M HCl or Citric Acid (removes unreacted amine/base).
-
Neutral Wash: Use Brine or Water.
-
Mild Base: If you must remove acid, use sat.[2] NaHCO
and keep it cold (0°C) and brief (<5 mins contact time).
-
Section 3: Visualizing the Problem
Diagram 1: The Racemization Pathway
This diagram illustrates how the base (B:) attacks the benzylic proton rather than facilitating the coupling, leading to the loss of chirality.
Caption: Mechanism of base-catalyzed racemization driven by the electron-withdrawing 4-nitro group.
Diagram 2: Reagent Selection Decision Tree
Caption: Decision matrix for optimizing reaction conditions to preserve optical purity.
Section 4: Optimized Experimental Protocols
Protocol A: Low-Racemization Amide Coupling
Recommended for coupling 1-(2-Methyl-4-nitrophenyl)ethanamine with standard carboxylic acids.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: 2,4,6-Collidine (2.5 equiv) — Crucial Substitution
-
Solvent: DMF or DCM (Anhydrous)
-
Amine: 1-(2-Methyl-4-nitrophenyl)ethanamine (1.0 equiv)
Step-by-Step:
-
Pre-Activation: In a round-bottom flask, dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen.
-
Base Addition: Cool the solution to 0°C . Add 2,4,6-Collidine dropwise. Stir at 0°C for 5–10 minutes. Do not stir longer than necessary.
-
Amine Addition: Add the chiral amine (dissolved in minimal DMF) dropwise to the cold activated ester solution.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour , then slowly warm to room temperature only if monitoring (LCMS) shows incomplete conversion.
-
Quench: Dilute with EtOAc and wash immediately with 0.5M Citric Acid (removes Collidine and stops reaction) followed by Brine. Avoid bicarbonate washes if possible.
Protocol B: Base-Free Carbodiimide Coupling
Use this if Protocol A still yields <95% ee.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
DIC (Diisopropylcarbodiimide) (1.1 equiv)
-
Oxyma Pure (1.1 equiv)
-
Solvent: DCM/DMF (9:1)
Step-by-Step:
-
Dissolve Carboxylic Acid and Oxyma Pure in DCM/DMF.
-
Add DIC dropwise at 0°C. Stir for 3 minutes.
-
Add the chiral amine.[3]
-
Stir at 0°C to RT.
-
Note: This method contains zero tertiary amines , effectively eliminating the base-catalyzed deprotonation pathway.
Section 5: Data Summary
| Factor | High Risk (Avoid) | Low Risk (Recommended) | Reason |
| Base | TEA, DIEA, DBU | Collidine, NMM, Pyridine | High pKa bases deprotonate the nitro-benzyl proton. |
| Coupling Agent | Acid Chlorides (w/ strong base) | DIC/Oxyma, EDC/HOBt | Carbodiimides allow base-free or low-pH activation. |
| Temperature | >25°C | 0°C to 10°C | Racemization is temperature-dependent. |
| Workup | 1M NaOH, Sat. Na | 0.5M HCl, Citric Acid, Brine | Basic washes can racemize the product post-reaction. |
References
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. (Reference for pKa effects of Nitro groups). Link
-
McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. (Reference for maintaining chirality during reduction). Link
Sources
troubleshooting peak tailing in HPLC analysis of 1-(2-Methyl-4-nitrophenyl)ethanamine
Executive Summary
You are encountering peak tailing (Asymmetry Factor
This molecule presents a classic chromatographic challenge: it combines a hydrophobic aromatic core (driven by the methyl and nitro groups) with a basic primary amine (the ethanamine tail).[1] The tailing is rarely a physical column failure; it is almost certainly a secondary chemical interaction between the protonated amine and residual silanols on your column stationary phase.[1]
This guide provides a root-cause analysis and three validated protocols to restore Gaussian peak shape.
Part 1: The Mechanism of Failure
To fix the problem, you must understand the invisible chemistry occurring inside your column.
The Molecule:
-
Core: 1-(2-Methyl-4-nitrophenyl)ethanamine.[1]
-
Key Feature: The primary amine (
).[1] Based on structural analogs like benzylamine, the pKa of this amine is approximately 9.0–9.3 .[1][2] -
The Conflict: At standard HPLC pH (3.0–7.0), the amine is fully protonated (
).
The Interaction (Silanol Effect):
Standard silica columns have residual silanol groups (
-
Retention (Desired): The hydrophobic phenyl ring interacts with the C18 chains.[1]
-
Tailing (Undesired): The positive amine (
) is electrostatically attracted to the negative silanol ( ).[1] This "Ion-Exchange" mechanism is slow and non-linear, causing the tail.
Visualizing the Interaction
Figure 1: The Dual-Mode Retention Mechanism.[2] Green arrows represent desirable retention; red dashed arrows represent the secondary interactions causing tailing.
Part 2: Diagnostic Workflow
Before altering mobile phases, confirm the issue is chemical, not physical.[2]
Figure 2: Decision matrix to distinguish between physical column damage and chemical incompatibility.[1]
Part 3: Validated Solutions
Choose the protocol that fits your detection method (UV vs. MS) and column inventory.[1]
Protocol A: The "Gold Standard" (Low pH Phosphate)
Best for: UV Detection, Standard C18 Columns.
The Logic: At pH < 3.0, silanols are protonated (
-
Buffer: Potassium Phosphate (20–25 mM).[1]
-
pH Target: 2.5 (Do not go lower than 2.0 on standard silica).
Step-by-Step:
-
Dissolve 3.4 g of
in 1 L of HPLC-grade water. -
Adjust pH to 2.5 using Phosphoric Acid (
).[1][2] -
Mobile Phase A: Phosphate Buffer pH 2.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B (The nitro group makes the molecule moderately retained; high organic is not usually needed).[1]
Warning: Phosphate buffers precipitate in high organic (>80% ACN).[1] Ensure your gradient does not exceed this limit or use a washing line.
Protocol B: The "Ion-Pairing" Fix (TFA)
Best for: UV Detection, Stubborn Tailing, Standard Columns.[2]
The Logic: Trifluoroacetic acid (TFA) is an ion-pairing agent.[1] The trifluoroacetate anion (
Step-by-Step:
-
Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).[2]
-
Note: You must add TFA to both the aqueous and organic phases to maintain a stable baseline.[1]
Caution: TFA suppresses ionization in Mass Spectrometry (LC-MS). Do not use this method if you require high-sensitivity MS detection.[1][2]
Protocol C: The "High pH" Approach
Best for: LC-MS, Hybrid Columns (e.g., Waters XBridge, Agilent Poroshell HPH).[2]
The Logic: If you raise the pH above the pKa (pH > 10.5), the amine becomes neutral (
Step-by-Step:
-
Column Requirement: You MUST use a Hybrid Silica or Polymer column.[1][2] Standard silica dissolves at pH > 8.[1][2]
-
Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide.
-
pH Target: 10.5.
-
Result: The peak will likely shift to a longer retention time (neutral species are more hydrophobic) and become perfectly symmetrical.[1]
Part 4: Comparative Analysis of Additives
Use this table to select the right modifier for your specific setup.
| Additive | Mechanism | Pros | Cons | Recommended For |
| Triethylamine (TEA) | Silanol Blocker. Competes with the analyte for silanol sites.[1][3][4] | Excellent peak shape on older columns.[1][2] | Can cause memory effects; difficult to flush out.[1][2] | QC Labs using older methods. |
| TFA (0.1%) | Ion-Pairing. Neutralizes the analyte charge.[1] | Sharpest peaks; easy prep.[1][2] | Strong UV absorbance <210nm; MS signal suppression.[1][2] | Routine UV purity checks.[1][2] |
| Formic Acid (0.1%) | pH Modifier. Lowers pH to ~2.[1]7. | MS compatible; volatile.[1][2] | Weaker acid than TFA; may not fully suppress silanols.[1][2] | LC-MS screening. |
| Ammonium Hydroxide | Deprotonation. High pH renders amine neutral.[1][2] | Best retention; MS compatible.[1][2] | Destroys standard silica columns. | Method Development with Hybrid columns. |
Part 5: Frequently Asked Questions (FAQs)
Q: I see a "shoulder" on the peak, not just a tail. Is this the same issue? A: Likely not. 1-(2-Methyl-4-nitrophenyl)ethanamine has a chiral center.[1] If you are using a standard C18 column, you should see one peak.[1][2] A shoulder often indicates:
-
Partial separation of enantiomers (rare on C18 but possible with chiral additives).[1][2]
-
Hydrolysis: The nitro group or amine might be degrading.[1] Check the sample stability in solution.
-
Inlet Void: A physical void in the column head often manifests as a "doublet" peak.[1] Reverse the column (if permitted by manufacturer) to test.[1]
Q: Can I just inject less sample? A: Yes. "Mass Overload" causes tailing (a right triangle shape).[1] "Volume Overload" (injecting strong solvent) causes fronting or broad peaks.[1][2]
-
Test: Dilute your sample 1:10 in the starting mobile phase (not pure ACN). If the peak shape improves drastically, it was a solvent mismatch.[2]
Q: Why does the Nitro group matter here?
A: The nitro group (
References
-
Waters Corporation. Controlling Peak Shape in Reversed-Phase HPLC. Available at: [Link]
-
Agilent Technologies. Analysis of Basic Compounds: Troubleshooting Peak Tailing. Available at: [Link][1]
-
McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.[1]
-
PubChem. Benzylamine (Analogous Structure Data). National Library of Medicine.[1][2] Available at: [Link][2]
Sources
Technical Support Center: Acidic Degradation of 1-(2-Methyl-4-nitrophenyl)ethanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(2-Methyl-4-nitrophenyl)ethanamine during synthesis, scale-up, and storage.
While primary amines are generally stabilized by protonation in acidic media, the unique structural combination of a benzylic amine and a para-nitro group introduces complex degradation pathways under specific process conditions. This guide bridges theoretical mechanisms with field-proven troubleshooting to ensure the integrity of your experimental workflows.
🔬 Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my yield of 1-(2-Methyl-4-nitrophenyl)ethanamine drop significantly when exposed to strong aqueous acids at elevated temperatures?
Root Cause: You are observing hydrolytic deamination (benzylic cleavage). Mechanistic Causality: Under mild acidic conditions, the primary amine simply protonates to form a highly stable ammonium salt. However, under harsh acidic stress (e.g., >3 M HCl) combined with heat, benzylic amines can undergo C–N bond cleavage[1]. This occurs via the formation of a benzylic carbocation intermediate, which is subsequently trapped by water to form 1-(2-Methyl-4-nitrophenyl)ethanol[2]. Field Insight: The strongly electron-withdrawing para-nitro group actually destabilizes this carbocation. Therefore, your compound is much more resistant to acid hydrolysis than electron-rich benzylic amines. If you are seeing this degradation, your thermal or acidic parameters are excessively harsh and must be dialed back.
Q2: During scale-up in a stainless-steel reactor, I detected a major impurity with a mass shift of -30 Da. What is happening?
Root Cause: You are inadvertently triggering a metal-acid mediated nitro reduction . Mechanistic Causality: The -30 Da mass shift corresponds to the loss of two oxygen atoms (-32 Da) and the gain of two protons (+2 Da), indicating the nitro group (–NO₂) has been reduced to an aniline (–NH₂). Stainless steel reactors (containing Fe, Ni, and Cr) can leach trace metals when exposed to acidic media. These trace metals act as electron donors, initiating a Single-Electron Transfer (SET) cascade that rapidly reduces the nitro group[3],[4]. This classic Béchamp-type reduction consumes six protons and six electrons per molecule[5]. Field Insight: To prevent this, acidic steps involving this intermediate must be performed in glass-lined or Hastelloy reactors, and metal scavengers should be employed if transition metal catalysts were used upstream.
📊 Quantitative Data: Degradation Profiling
To assist your analytical team in identifying impurities, the following table summarizes the quantitative markers and causality for the known acidic degradation pathways of 1-(2-Methyl-4-nitrophenyl)ethanamine (Target API MW: 180.2 g/mol ).
| Degradation Product | Mechanism | Inducing Conditions | LC-MS Marker[M+H]⁺ | Mitigation Strategy |
| Ammonium Salt | Protonation (Reversible) | pH < 7.0, Room Temp | m/z 181.1 (Intact) | None required; stabilizes the amine. |
| 1-(2-Methyl-4-nitrophenyl)ethanol | Hydrolytic Deamination | pH < 1.0, >80°C, Aqueous | m/z 182.1 | Limit thermal exposure; use anhydrous acids (e.g., HCl in dioxane). |
| 1-(4-Amino-2-methylphenyl)ethanamine | SET Nitro Reduction | Acidic media + Trace Metals (Fe/Ni) | m/z 151.1 (-30 Da) | Use glass-lined reactors; add EDTA or metal scavengers. |
🧪 Self-Validating Experimental Protocols
To isolate the root cause of degradation in your specific workflow, execute the following self-validating protocols. These methods are designed with internal controls to definitively prove whether thermal hydrolysis or metal-catalyzed reduction is the culprit.
Protocol 1: Controlled Acidic Stress Testing (Hydrolysis Validation)
This protocol isolates the effect of hydronium ions and heat, excluding metal interference.
-
Sample Preparation: Prepare a 10 mg/mL stock solution of 1-(2-Methyl-4-nitrophenyl)ethanamine in HPLC-grade methanol.
-
Control Reaction: Transfer 1 mL of stock to a borosilicate glass vial. Add 1 mL of 0.1 M HCl. Stir at 25°C for 24 hours. (Self-Validation: This mild condition should yield >99% intact API, proving the baseline stability of the ammonium salt).
-
Stress Reaction: Transfer 1 mL of stock to a second borosilicate glass vial. Add 1 mL of 6.0 M HCl. Seal and heat to 85°C for 24 hours.
-
Quenching: Cool both vials to 0°C. Carefully neutralize to pH 7.5 using saturated NaHCO₃ to deprotonate the amines.
-
Extraction & Analysis: Extract with 2 mL of Ethyl Acetate (EtOAc). Analyze the organic layer via LC-MS.
-
Diagnostic Output: The emergence of a peak at m/z 182.1 in the stress vial confirms hydrolytic benzylic cleavage.
-
Protocol 2: Trace Metal Vulnerability Assay (Reduction Validation)
This protocol determines if your process equipment is causing SET nitro reduction.
-
Matrix Setup: Prepare two glass vials containing 10 mg of the compound dissolved in 2 mL of 1.0 M HCl.
-
Spiking: To Vial A (Control), add nothing. To Vial B (Stress), add 5 mg of fine iron powder (or a coupon of the 316L stainless steel used in your reactor)[4].
-
Incubation: Stir both vials vigorously at 40°C for 4 hours.
-
Workup: Filter Vial B through a Celite pad to remove particulate metal[4]. Neutralize both solutions with 1.0 M NaOH and extract with EtOAc.
-
Analysis: Run LC-MS.
-
Diagnostic Output: If Vial B shows a massive shift to m/z 151.1 while Vial A remains intact, your scale-up degradation is definitively caused by reactor metallurgy, not the acid itself.
-
🗺️ Pathway Visualization
The following diagram maps the logical flow of the compound's behavior under various acidic conditions.
Degradation pathways of 1-(2-Methyl-4-nitrophenyl)ethanamine under acidic conditions.
📚 References
-
[1] Accessing Benzylic Amine and Azide Chemical Handles in Canonical Metal–Organic Frameworks. Chemistry of Materials - ACS Publications. Available at:[Link]
-
[2] Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines: A Formal C(sp3)–H Activation Proceeds Actually via a C(sp2). ACS Publications. Available at:[Link]
-
[5] Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at:[Link]
-
[3] Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 1-(2-Methyl-4-nitrophenyl)ethanamine
Welcome to the Technical Support Center for the synthesis of 1-(2-Methyl-4-nitrophenyl)ethanamine. Converting 2-methyl-4-nitroacetophenone to its corresponding primary amine presents a significant chemoselectivity challenge: the aromatic nitro group is highly susceptible to unwanted reduction.
This guide provides a field-proven, self-validating protocol utilizing Titanium(IV) isopropoxide (
Process Workflow & Reaction Dynamics
Reaction workflow and side reactions in the synthesis of 1-(2-Methyl-4-nitrophenyl)ethanamine.
Reagent Selection Matrix
To design a scalable and safe protocol, evaluating the reducing agent is critical. The table below summarizes the quantitative and qualitative data behind our protocol selection.
| Reducing Agent System | Nitro-Group Tolerance | Primary Amine Selectivity | Scale-up Suitability | Key Drawback / Hazard |
| Poor (Reduces to | Moderate | High | Complete loss of the target nitro group. | |
| Excellent | Good | Low | Generates highly toxic HCN gas during aqueous workup[2]. | |
| Excellent | Good | Moderate | Requires a two-step isolation; Borane is hazardous at scale. | |
| Excellent | Excellent | High |
Standard Operating Procedure (SOP): Titanium-Mediated Reductive Amination
This methodology is designed as a self-validating system . By isolating the imine formation from the reduction step, you prevent the premature reduction of the ketone, ensuring high fidelity in the final product[1].
Step 1: Imine Formation (Equilibrium Shift)
-
Charge a dry, argon-flushed reactor with 2-Methyl-4-nitroacetophenone (1.0 eq) and a 2.0 M solution of anhydrous ammonia in ethanol (5.0 eq).
-
Add Titanium(IV) isopropoxide (
, 2.0 eq) dropwise. -
Stir at room temperature (
) for 10–12 hours.
-
Causality:
acts simultaneously as a Lewis acid to activate the carbonyl and as a desiccant to scavenge water. This drives the equilibrium entirely toward the transient titanium-imine complex without requiring heat, which protects the thermally sensitive nitroaromatic ring[1].
Step 2: In-Process Control (IPC)
-
Pull an aliquot and analyze via HPLC or TLC.
-
Self-Validation: Do not proceed to Step 3 until the starting ketone is completely consumed. Adding the reducing agent too early will irreversibly convert unreacted ketone into 1-(2-methyl-4-nitrophenyl)ethanol.
Step 3: Chemoselective Reduction
-
Cool the reactor to
. -
Add Sodium Borohydride (
, 1.5 eq) portionwise to control hydrogen evolution and the resulting exotherm. -
Stir for an additional 6–8 hours, allowing the reaction to slowly warm to room temperature.
-
Causality: While
is generally a strong reducing agent, under these specific ethanolic conditions at low temperatures, it selectively reduces the highly activated titanium-imine complex while leaving the unactivated aromatic nitro group completely intact[1].
Step 4: Quench and Emulsion-Free Filtration
-
Quench the reaction by carefully adding 2M aqueous
(or 1M NaOH). -
Critical Scale-up Step: Add a generous amount of Celite (diatomaceous earth) directly to the reactor and stir vigorously for 15 minutes.
-
Filter the suspension through a Celite pad, washing the filter cake thoroughly with Ethyl Acetate.
-
Causality: Titanium alkoxides hydrolyze upon aqueous quench to form a gelatinous titanium dioxide (
) precipitate. Stirring with Celite forces the to precipitate onto the solid matrix, completely preventing the formation of unmanageable emulsions during the subsequent liquid-liquid extraction.
Step 5: Extraction and Isolation
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the pure 1-(2-Methyl-4-nitrophenyl)ethanamine.
Troubleshooting Guides & FAQs
Q1: Why am I seeing 1-(4-amino-2-methylphenyl)ethanamine (nitro reduction) in my product?
A: You are likely using a reducing agent that lacks chemoselectivity. Standard catalytic hydrogenation (
Q2: My yield is low, and mass spectrometry shows a lot of the secondary amine dimer. How do I prevent over-alkylation?
A: Direct reductive amination with ammonia often leads to over-alkylation because the primary amine product is more nucleophilic than ammonia itself[3]. The
Q3: During scale-up workup, the addition of aqueous base creates a massive, unfilterable emulsion. How do I fix this?
A: This is the most common failure point in titanium-mediated scale-ups. The emulsion is caused by the hydrolysis of
Q4: Can I use Sodium Cyanoborohydride (
Q5: My reaction stalled, and I am recovering the starting ketone alongside alcohol byproducts. What went wrong?
A: The reduction step was initiated before imine formation was complete. If
References
1.[3] Reductive Amination, and How It Works. Master Organic Chemistry. URL:[Link] 2.[1] Miriyala, B.; Bhattacharyya, S.; Williamson, J. S. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 2004, 60(7), 1463-1471. URL:[Link] 3.[2] Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 1990, 55(8), 2552-2554. URL:[Link]
Sources
enhancing the resolution of 1-(2-Methyl-4-nitrophenyl)ethanamine enantiomers
Welcome to the Technical Support Center for the chiral resolution of 1-(2-Methyl-4-nitrophenyl)ethanamine .
As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule. The presence of a strongly electron-withdrawing para-nitro group drastically reduces the basicity of the primary amine, while the ortho-methyl group introduces significant steric hindrance at the chiral center. These two factors render standard resolution protocols (like simple tartaric acid crystallization or standard lipase acylation) highly inefficient.
This guide provides field-proven, causality-driven troubleshooting and validated protocols to ensure high enantiomeric excess (
Workflow Architecture: Selecting Your Resolution Strategy
Decision matrix for resolving 1-(2-Methyl-4-nitrophenyl)ethanamine based on scale and mechanism.
Module 1: Diastereomeric Salt Formation (Classical Resolution)
Q: I am using (+)-Tartaric acid in methanol, but no diastereomeric salt is crystallizing. Why is this happening, and how do I fix it?
Diagnostic Analysis:
The failure to crystallize is a direct consequence of the para-nitro group. The strong electron-withdrawing nature of the
The Solution:
You must switch to a stronger, more lipophilic chiral acid. O,O'-Dibenzoyl-L-tartaric acid (DBTA) (
Quantitative Data: Resolving Agent Screening
| Chiral Resolving Agent | Solvent System | Molar Eq. | Yield (%) | Enantiomeric Excess ( |
| (+)-Tartaric Acid | Methanol | 1.0 | < 5% (Oil) | N/A |
| (+)-Camphorsulfonic Acid | Acetone/Water (9:1) | 1.0 | 32% | 68% |
| (-)-DBTA | Ethanol/Water (8:2) | 0.5 (Pope-Peachey) | 41% | > 98% |
Validated Protocol: DBTA "Half-Equivalent" Resolution
This protocol utilizes the Pope-Peachey method to maximize atom economy and force the crystallization of the target enantiomer.
-
Dissolution: Dissolve 10.0 g (55.5 mmol) of racemic 1-(2-Methyl-4-nitrophenyl)ethanamine in 40 mL of warm Ethanol (60°C).
-
Acid Addition: In a separate flask, dissolve 9.94 g (27.75 mmol, 0.5 eq) of (-)-DBTA in 40 mL of Ethanol. Add 2.3 mL of 12M HCl (27.75 mmol, 0.5 eq) to act as the achiral salt-forming agent for the more soluble enantiomer.
-
Mixing & Nucleation: Slowly add the acid mixture to the amine solution under constant stirring. Add 20 mL of deionized water to adjust the dielectric constant.
-
Crystallization: Allow the mixture to cool to room temperature at a rate of 5°C/hour. Do not crash-cool, as this traps impurities in the lattice. Stir at 20°C for 4 hours.
-
Isolation: Filter the resulting crystals under a vacuum. Wash with 10 mL of ice-cold Ethanol/Water (8:2).
-
Free-basing: Suspend the highly pure diastereomeric salt in 50 mL of water, adjust to pH 12 using 2M NaOH, and extract the free enantiopure amine with Dichloromethane (3 x 30 mL).
Module 2: Preparative Chiral SFC/HPLC
Q: During Supercritical Fluid Chromatography (SFC), my peaks are severely tailing, and baseline resolution is impossible. How can I optimize the mobile phase?
Diagnostic Analysis: Primary chiral amines are notorious for peak tailing on polysaccharide-based Chiral Stationary Phases (CSPs). The free amine acts as a strong hydrogen-bond donor and interacts non-specifically with residual silanol groups on the silica support. Furthermore, the nitro group creates strong dipole-dipole interactions with the stationary phase [2].
The Solution:
You must employ a basic modifier in your subcritical
Quantitative Data: SFC Optimization Matrix
| Column (CSP) | Mobile Phase ( | Additive | Selectivity ( | Resolution ( | Peak Shape |
| Chiralpak AD-H | 70/30 | None | 1.15 | 0.8 | Severe Tailing |
| Chiralpak AD-H | 70/30 | 0.2% TEA | 1.42 | 1.9 | Moderate Tailing |
| Chiralpak IG | 75/25 | 0.2% Isopropylamine | 1.85 | 3.2 | Symmetrical |
| Crownpak CR-I(+) | 60/40 | 0.1% TFA | 2.40 | 5.1 | Excellent |
Validated Protocol: SFC Method Development
-
Column Preparation: Install a Crownpak CR-I(+) column (4.6 x 150 mm for analytical, scale up to 21.2 mm for prep).
-
Mobile Phase Equilibration: Pump
and the co-solvent (Methanol containing 5% water and 0.1% Trifluoroacetic acid). Note: Crown ether columns require acidic conditions to protonate the primary amine for cavity inclusion. -
Parameters: Set backpressure to 120 bar and column temperature to 25°C. (Lower temperatures enhance host-guest complexation stability).
-
Injection: Dissolve the racemate in Methanol (10 mg/mL). Inject 10
L. -
Detection: Monitor via UV at 254 nm (strongly absorbing due to the nitrophenyl chromophore).
Module 3: Enzymatic Kinetic Resolution
Q: I attempted a kinetic resolution using Candida antarctica Lipase B (CALB) and ethyl acetate, but the conversion stalled at 5% after 48 hours. Why is the enzyme failing?
Diagnostic Analysis: The failure is steric, not electronic. The ortho-methyl group on the phenyl ring sits exceptionally close to the chiral center. CALB has a relatively narrow, funnel-like catalytic pocket. The steric bulk of the ortho-methyl group prevents the amine from properly orienting its nucleophilic nitrogen toward the catalytic serine-histidine-aspartate triad.
The Solution: Switch to a lipase with a more open, surface-accessible active site, such as Pseudomonas fluorescens lipase (PFL) [4]. Furthermore, ethyl acetate is a poor acyl donor for hindered amines. Upgrade to an activated acyl donor like Isopropyl methoxyacetate ; the methoxy group provides an electron-withdrawing effect that activates the ester carbonyl, accelerating the acylation of the sterically hindered, electronically deactivated amine.
Enzymatic Kinetic Resolution Pathway overcoming steric hindrance.
Validated Protocol: PFL-Catalyzed Resolution
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.0 g of racemic amine in 40 mL of anhydrous Methyl tert-butyl ether (MTBE).
-
Reagent Addition: Add 3.0 equivalents of Isopropyl methoxyacetate.
-
Enzyme Addition: Add 200 mg of immobilized Pseudomonas fluorescens lipase (PFL).
-
Incubation: Stir the suspension gently at 45°C (elevated temperature helps overcome the activation energy barrier imposed by steric hindrance). Monitor via chiral HPLC.
-
Termination & Separation: Once 50% conversion is reached (typically 24-36 hours), filter off the immobilized enzyme. Extract the organic layer with 1M HCl (3 x 20 mL). The unreacted (S)-amine partitions into the aqueous layer, while the (R)-amide remains in the organic MTBE layer.
References
-
Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts MDPI - Molecules[Link] [1]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases ResearchGate - Molecules[Link] [2]
-
Analytical and preparative chiral supercritical fluid chromatography resolutions using crown ether‐derived column ResearchGate[Link][3]
-
Immobilisation of Bio-molecules on Magnetisable Solid Supports for Applications in Bio-catalysis CORE / Journal of Molecular Catalysis B: Enzymatic[Link] [4]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(2-Methyl-4-nitrophenyl)ethanamine for Advanced Research Applications
As a vital building block in the development of novel therapeutics and functional materials, the efficient and scalable synthesis of 1-(2-Methyl-4-nitrophenyl)ethanamine is of considerable interest to the scientific community. This guide provides an in-depth comparison of two distinct synthetic pathways to this target molecule, offering researchers the critical insights needed to select the most appropriate route for their specific laboratory context and research objectives. The comparison focuses on the underlying chemical principles, experimental protocols, and a quantitative analysis of the performance of each route.
Route 1: Friedel-Crafts Acylation Followed by Leuckart-Wallach Reaction
This classical approach offers a straightforward and robust synthesis of the target amine, beginning with the Friedel-Crafts acylation of 3-nitrotoluene to form the key intermediate, 1-(2-methyl-4-nitrophenyl)ethanone. The subsequent conversion to the amine is achieved through the high-temperature Leuckart-Wallach reaction.
Step 1: Synthesis of 1-(2-Methyl-4-nitrophenyl)ethanone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful method for the formation of carbon-carbon bonds on aromatic rings.[1][2] In this step, 3-nitrotoluene is reacted with an acetylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4] The electrophile, an acylium ion, is generated in situ and attacks the aromatic ring.[5] The directing effects of the substituents on the ring are crucial for the regioselectivity of this reaction. The methyl group is an ortho, para-director, while the nitro group is a meta-director. This combination of directing effects favors the substitution of the incoming acetyl group at the 2- and 6-positions relative to the methyl group. The desired product, 1-(2-methyl-4-nitrophenyl)ethanone, is formed through acylation at the 2-position.
Experimental Protocol: Friedel-Crafts Acylation of 3-Nitrotoluene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Formation of Acylium Ion: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Electrophilic Aromatic Substitution: After the addition of acetyl chloride is complete, add a solution of 3-nitrotoluene (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 1-(2-Methyl-4-nitrophenyl)ethanamine via Leuckart-Wallach Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes.[6][7] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically at high temperatures.[8] The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed under acidic conditions to yield the primary amine.[9]
Experimental Protocol: Leuckart-Wallach Reaction
-
Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, mix 1-(2-methyl-4-nitrophenyl)ethanone (1.0 eq) with ammonium formate (excess, e.g., 5-10 eq).
-
Thermal Reaction: Heat the mixture to a temperature of 160-185 °C and maintain it for 4-6 hours. The reaction is typically carried out neat (without a solvent).
-
Hydrolysis of Formamide: After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux for an additional 2-4 hours to hydrolyze the intermediate N-formyl compound.
-
Work-up and Isolation: Make the solution alkaline by the addition of a concentrated sodium hydroxide solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Route 2: Regioselective Nitration and Catalytic Hydrogenation
This alternative pathway employs a different strategy for the synthesis of the ketone intermediate and utilizes a milder method for the final amination step. This route highlights the challenges of regioselectivity in electrophilic aromatic substitution and the advantages of catalytic hydrogenation for cleaner reductions.
Step 1: Synthesis of 1-(2-Methyl-4-nitrophenyl)ethanone via Nitration of 2-Methylacetophenone
The direct nitration of 2-methylacetophenone with a standard mixture of nitric acid and sulfuric acid is challenging in terms of regioselectivity. The methyl group is an ortho, para-director, while the acetyl group is a meta-director.[10] This would lead to a mixture of isomers, with the 3-nitro and 5-nitro products being the most likely. However, modern synthetic methods offer potential solutions to overcome this challenge. The use of shape-selective solid acid catalysts, such as zeolites, can significantly influence the regioselectivity of nitration reactions, favoring the formation of the sterically less hindered para-isomer.[11][12]
Experimental Protocol: Regioselective Nitration of 2-Methylacetophenone (Conceptual)
-
Catalyst Activation: Activate a shape-selective zeolite catalyst (e.g., H-ZSM-5) by heating under vacuum.
-
Reaction Setup: Suspend the activated zeolite in a suitable solvent (e.g., a non-polar solvent like hexane) in a reaction vessel.
-
Nitration: Add 2-methylacetophenone (1.0 eq) to the suspension. Heat the mixture to the desired reaction temperature (e.g., 70-90 °C). Slowly add concentrated nitric acid (1.1 eq) dropwise.
-
Reaction Monitoring and Work-up: Monitor the reaction by Gas Chromatography (GC) to determine the isomer ratio. After completion, cool the reaction mixture, filter off the catalyst, and wash the organic phase with water and sodium bicarbonate solution.
-
Purification: Dry the organic layer and remove the solvent. The desired 4-nitro isomer would then be isolated from the product mixture by fractional crystallization or preparative chromatography.
Step 2: Synthesis of 1-(2-Methyl-4-nitrophenyl)ethanamine via Catalytic Hydrogenation
Catalytic hydrogenation offers a milder and often more efficient alternative to the Leuckart reaction for the synthesis of amines.[13] This method can be tuned to selectively reduce the ketone to an amine while simultaneously reducing the nitro group. A common approach is reductive amination where the ketone first reacts with ammonia to form an imine in situ, which is then hydrogenated.[14]
Experimental Protocol: Reductive Amination via Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure autoclave, dissolve 1-(2-methyl-4-nitrophenyl)ethanone (1.0 eq) in a suitable solvent like methanol or ethanol saturated with ammonia.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 5-10 atm). Heat the mixture to a moderate temperature (e.g., 50-80 °C) and stir vigorously.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by observing the hydrogen uptake. Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The amine can be purified by distillation under reduced pressure or by salt formation and recrystallization.
Quantitative Comparison of Synthesis Routes
| Parameter | Route 1: Friedel-Crafts & Leuckart-Wallach | Route 2: Regioselective Nitration & Catalytic Hydrogenation |
| Starting Materials | 3-Nitrotoluene, Acetyl Chloride | 2-Methylacetophenone, Nitric Acid |
| Key Reagents | AlCl₃, Ammonium Formate, HCl | Zeolite Catalyst, H₂, Pd/C or Raney Ni, Ammonia |
| Reaction Conditions | Step 1: 0 °C to RT; Step 2: 160-185 °C | Step 1: 70-90 °C; Step 2: 50-80 °C, 5-10 atm H₂ |
| Overall Yield (Estimated) | Moderate | Moderate to Good (highly dependent on regioselectivity) |
| Purity of Crude Product | Moderate to Good | Good to Excellent |
| Key Challenges | Harsh conditions in Leuckart reaction | Regioselectivity in nitration step |
| Safety Considerations | Corrosive AlCl₃, high temperatures | Flammable H₂ gas under pressure |
| Scalability | Feasible, but high temps can be an issue | Generally good, requires specialized hydrogenation equipment |
Visualizing the Synthetic Pathways
Caption: Comparative diagram of the two synthetic routes for 1-(2-Methyl-4-nitrophenyl)ethanamine.
Conclusion
Both synthetic routes presented offer viable pathways to 1-(2-Methyl-4-nitrophenyl)ethanamine, each with its own set of advantages and challenges.
Route 1 , employing a Friedel-Crafts acylation and the Leuckart-Wallach reaction, is a more traditional and direct approach. While the Friedel-Crafts step is generally reliable, the high temperatures and harsh conditions of the Leuckart reaction may not be suitable for all laboratory settings and could lead to side products.
Route 2 represents a more modern approach, with the potential for improved regioselectivity in the nitration step through the use of advanced catalytic systems. The subsequent catalytic hydrogenation is a milder and cleaner method for amination. However, the success of this route is heavily dependent on achieving good regioselectivity in the first step, which may require significant optimization.
The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the availability of specialized equipment (e.g., high-pressure hydrogenators), the desired scale of the synthesis, and the tolerance for process optimization. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of this important chemical intermediate.
References
-
Leuckart, R. Ueber eine neue und eine frühere Methode zur Synthese von Aminen. Ber. Dtsch. Chem. Ges.1885 , 18 (2), 2341–2344. [Link]
-
Wallach, O. Zur Kenntniss der Terpene und der ätherischen Oele. Justus Liebigs Ann. Chem.1893 , 275 (2-3), 103–147. [Link]
-
Moore, M. L. The Leuckart Reaction. Org. React.1949 , 5, 301–330. [Link]
-
de la Pradilla, R. F.; Lallana, M. C. The Leuckart-Wallach Reaction in Organic Synthesis. Curr. Org. Chem.2004 , 8 (11), 947–970. [Link]
-
Wikipedia. Leuckart reaction. [Link]
-
Sciencemadness Wiki. Leuckart reaction. [Link]
-
Grokipedia. Leuckart reaction. [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank2023 , 2023(1), M1567. [Link]
- Google Patents. Method for the synthesis of substituted formylamines and substituted amines. US8329948B2.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Master Organic Chemistry. Friedel-Crafts Alkylation and Acylation. [Link]
-
Chem LibreTexts. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]
-
Experiment 1: Friedel-Crafts Acylation. [Link]
-
Desklib. Chemistry Lab: Selective Reductions of m-Nitroacetophenone. [Link]
-
Wikipedia. Reductive amination. [Link]
- Google Patents.
-
Organic Syntheses. o-NITROACETOPHENONE. [Link]
-
ResearchGate. Hydrogenation of Nitro-Substituted Acetophenones. [Link]
- Google Patents. Process for the hydrogenation of meta-nitroacetophenone. US2797244A.
- Google Patents. Method for catalytic reduction of m-nitroacetophenone for preparation of m-aminoacetophenone. CN105566131A.
-
ChemRxiv. Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
- Google Patents. Regioselective nitration of aromatic compounds and the reaction products thereof. US5946638A.
-
ProQuest. A study of the regioselectivity in the zeolite-assisted nitration of toluene. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
PubChem. 2-Methylacetophenone. [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 12. repository.uncw.edu [repository.uncw.edu]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Biological Activity and Pharmacophore Profiling: 1-(4-Nitrophenyl)ethanamine vs. 1-(2-Methyl-4-nitrophenyl)ethanamine
Executive Summary
As a Senior Application Scientist, evaluating chemical building blocks requires forecasting their biological behavior when integrated into complex drug scaffolds. This guide provides an objective, in-depth comparison of 1-(4-nitrophenyl)ethanamine (4-NPEA) and its methylated analog, 1-(2-Methyl-4-nitrophenyl)ethanamine (2M-4-NPEA). While neither is typically administered as a standalone active pharmaceutical ingredient (API), they are critical chiral pharmacophores . The addition of a single ortho-methyl group fundamentally alters the steric and electronic landscape of the molecule, invoking the widely documented "magic methyl" effect that dictates target affinity, selectivity, and metabolic stability in downstream drug candidates.
Structural & Electronic Causality: The "Magic Methyl" Effect
The biological activity of a drug is inextricably linked to its 3D conformation and electronic distribution. The structural differences between these two amines dictate their utility in medicinal chemistry.
-
1-(4-Nitrophenyl)ethanamine (4-NPEA): This molecule features a highly flexible ethylamine side chain. The strongly electron-withdrawing para-nitro group reduces the electron density of the aromatic ring. This unrestrained flexibility allows the pharmacophore to adopt multiple conformations, which often leads to promiscuous binding across unintended biological targets (off-target toxicity).
-
1-(2-Methyl-4-nitrophenyl)ethanamine (2M-4-NPEA): The introduction of the methyl group at the ortho position relative to the ethylamine side chain creates profound steric hindrance.
-
Conformational Causality: The steric clash between the ortho-methyl group and the alpha-methyl of the ethylamine restricts the rotation of the C(aryl)-C(alkyl) bond. This pre-organizes the amine into a specific geometry, drastically lowering the entropic penalty (
) upon binding to a target receptor. -
Electronic Causality: The electron-donating nature of the methyl group (via hyperconjugation) partially offsets the electron-withdrawing pull of the nitro group. This subtle electronic shift alters the pKa of the amine, impacting its protonation state at physiological pH (7.4) and modifying its hydrogen-bonding capacity. Compounds leveraging this 2-methyl-4-nitrophenyl moiety, such as the beta-catenin inhibitor FH535, demonstrate how these specific steric and electronic profiles drive targeted biological inhibition .
-
Self-Validating Experimental Methodologies
To objectively compare the performance of these pharmacophores, we rely on self-validating assay systems. A protocol is only trustworthy if it contains internal controls that prove the assay functioned correctly, regardless of the test compound's performance.
In Vitro Monoamine Oxidase (MAO) Stability Assay
Purpose: To quantify the metabolic shielding provided by the ortho-methyl group against oxidative deamination. Self-Validating Logic: The assay utilizes a tripartite control system. A positive control (benzylamine) ensures the recombinant MAO is active. A negative control (heat-inactivated MAO) proves that any observed degradation is strictly enzymatic, not due to chemical instability. An internal standard (isotope-labeled) corrects for LC-MS/MS matrix extraction effects.
Step-by-Step Protocol:
-
Preparation: Prepare 1 µM solutions of 4-NPEA and 2M-4-NPEA in 0.1 M potassium phosphate buffer (pH 7.4).
-
Initiation: Add recombinant human MAO-A and MAO-B (0.5 mg/mL final concentration) to the respective reaction vials and incubate at 37°C.
-
Sampling & Quenching: At precise intervals (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing the isotope-labeled internal standard.
-
Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes to precipitate proteins.
-
Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance (
) and half-life ( ).
Surface Plasmon Resonance (SPR) Target Binding Kinetics
Purpose: To measure how the conformational locking of 2M-4-NPEA improves target binding kinetics (
Step-by-Step Protocol:
-
Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling chemistry.
-
Analyte Preparation: Prepare a 5-point serial dilution (e.g., 10 nM to 1000 nM) of the functionalized 4-NPEA and 2M-4-NPEA derivatives in running buffer (HBS-EP+).
-
Injection: Flow the analytes over the active and reference channels at 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
-
Regeneration: Wash the chip with 10 mM Glycine-HCl (pH 2.5) to remove bound analyte and reset the baseline.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
, , and .
Quantitative Data Summaries
The following tables summarize the physicochemical predictors and representative biological assay results when these amines are utilized as core scaffolds.
Table 1: Physicochemical & Pharmacokinetic Predictors
| Property | 1-(4-Nitrophenyl)ethanamine (4-NPEA) | 1-(2-Methyl-4-nitrophenyl)ethanamine (2M-4-NPEA) | Causality / Impact |
| Molecular Weight | 166.18 g/mol | 180.20 g/mol | Slight increase; remains well within Lipinski's Rule of 5. |
| Rotational Energy Barrier | Low | High | ortho-Methyl restricts C-C bond rotation, locking conformation. |
| Topological Polar Surface Area (TPSA) | 71.8 Ų | 71.8 Ų | Identical TPSA; membrane permeability potential is conserved. |
| Calculated LogP | ~1.3 | ~1.7 | Methyl addition increases lipophilicity, driving hydrophobic pocket binding. |
Table 2: Representative Biological Assay Results (Scaffold Context)
| Assay Metric | 4-NPEA Derivative | 2M-4-NPEA Derivative | Biological Interpretation |
| MAO-A Half-Life ( | 22 minutes | > 120 minutes | The ortho-methyl group sterically shields the amine from enzymatic oxidation. |
| Target Affinity ( | 450 nM | 12 nM | Pre-organization reduces entropic penalty, yielding a ~37-fold increase in affinity. |
| Association Rate ( | Locked conformation allows for rapid target docking. |
Pathway & Logic Visualizations
The following diagrams map the logical relationships and metabolic pathways dictated by the structural differences of these two compounds.
Caption: Conformational logic and binding selectivity driven by the ortho-methyl group.
Caption: Metabolic shielding mechanism of the ortho-methyl group against MAO-mediated deamination.
References
-
Title: 1-(4-Nitrophenyl)ethanamine Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: The Magic Methyl and Its Tricks in Drug Discovery and Development Source: National Library of Medicine (PMC) URL: [Link]
-
Title: FH535 Source: National Center for Biotechnology Information (PubChem) URL: [Link]
Comprehensive Spectroscopic Guide: 1-(2-Methyl-4-nitrophenyl)ethanamine and Precursors
[1]
Executive Summary: The Chiral Scaffold
1-(2-Methyl-4-nitrophenyl)ethanamine is a pivotal chiral building block, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., ALK/ROS1 inhibitors similar to Crizotinib) and adrenergic receptor agonists.[1] Its structural uniqueness lies in the ortho-methyl group at the C2 position, which introduces significant steric hindrance compared to its non-methylated analog, 1-(4-nitrophenyl)ethanamine.[1]
This guide provides a rigorous spectroscopic comparison between the target amine and its primary precursor, 2'-Methyl-4'-nitroacetophenone . We focus on self-validating analytical protocols that confirm the transformation of the ketone to the chiral amine, with a specific emphasis on enantiomeric purity assessment.
Synthetic Lineage & Pathway Visualization
To understand the spectroscopic shifts, one must first map the chemical changes. The synthesis typically proceeds via the reductive amination of the acetophenone precursor or the reduction of an oxime intermediate.
Figure 1: Synthetic Pathway and Analytical Checkpoints
Caption: Logical flow from acetophenone precursor to chiral amine target, highlighting critical analytical checkpoints.
Spectroscopic Characterization: Target vs. Precursor[1]
The transition from a ketone to a primary amine induces distinct spectral shifts. The following sections detail these changes, serving as a diagnostic checklist for reaction monitoring.
A. Nuclear Magnetic Resonance ( H NMR)
The most definitive confirmation of synthesis is the change in the side-chain methyl group's splitting pattern.[1]
| Feature | Precursor: 2'-Methyl-4'-nitroacetophenone | Target: 1-(2-Methyl-4-nitrophenyl)ethanamine | Diagnostic Value |
| Side-Chain Methyl | Singlet ( | Doublet ( | Critical : Confirms reduction of carbonyl to methine.[1] |
| Methine Proton | Absent | Quartet ( | Confirms formation of the chiral center.[1] |
| Amine Protons | Absent | Broad singlet ( | Disappears upon |
| Aromatic Region | 3 Protons (Deshielded ortho to C=O) | 3 Protons (Shielded relative to ketone) | Shift upfield due to loss of carbonyl anisotropy.[1] |
Expert Insight: The ortho-methyl group (at C2) exerts a steric effect that may broaden the signals of the methine proton in the target amine due to restricted rotation. In high-resolution NMR (400 MHz+), look for a distinct NOE (Nuclear Overhauser Effect) correlation between the side-chain methyl (doublet) and the aromatic C2-methyl (singlet) to confirm regio-isomerism.[1]
B. Infrared Spectroscopy (FT-IR)
IR offers a rapid "Go/No-Go" decision point during synthesis.[1]
-
Precursor (Ketone): Dominant, sharp absorption at 1685 cm
(conjugated C=O).[1] -
Target (Amine): Complete disappearance of the 1685 cm
band. Appearance of two weak spikes at 3300–3400 cm (N-H stretching) and a broad bend at ~1600 cm (N-H scissoring).[1]
C. Mass Spectrometry (MS)[1]
-
Nitrogen Rule Application:
-
Fragmentation: The target amine typically shows a base peak at
44 ( ), resulting from alpha-cleavage, a signature of primary ethylamines.[1]
Chiral Purity Analysis: The Critical Differentiator
Since the target contains a stereocenter, "performance" is defined by enantiomeric excess (
Method 1: Chiral HPLC (Gold Standard)[1]
-
Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1]
-
Performance: The 2-methyl substituent often enhances chiral recognition compared to the unmethylated analog by locking the conformation in the chiral groove of the stationary phase.
-
Expectation: Baseline separation with
.
Method 2: Mosher's Acid Derivatization ( H NMR)
If Chiral HPLC is unavailable, derivatize with
-
Protocol: React amine with
-MTPA-Cl. -
Analysis: Observe the diastereomeric methyl doublets in
H NMR. -
Advantage: Allows absolute configuration determination (
vs ) based on values.[1]
Comparative Guide: Alternatives & Performance
Why use 1-(2-Methyl-4-nitrophenyl)ethanamine over its analogs?
| Compound | Steric Bulk (C2) | Chiral Resolution Ease | Metabolic Stability (Predicted) |
| Target: 2-Methyl Analog | High | High (Restricted rotation aids separation) | High (Ortho-methyl blocks metabolic attack) |
| Alternative: Non-methylated | Low | Moderate | Moderate |
| Alternative: 2-Chloro Analog | High | High | Very High (but potential toxicity issues) |
Figure 2: Analytical Decision Tree
Caption: Step-by-step decision matrix for validating the synthesis of the target amine.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination (Standardized)
Note: This protocol assumes the use of the acetophenone precursor.
-
Imine Formation: Dissolve 2'-Methyl-4'-nitroacetophenone (1.0 eq) in Methanol. Add Ammonium Acetate (10.0 eq).[1] Stir at 50°C for 2 hours.
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (
, 1.5 eq) portion-wise. -
Workup: Quench with 1N HCl (destroy excess hydride), then basify to pH 10 with NaOH. Extract with Dichloromethane (DCM).[1]
-
Purification: The crude oil is often purified via Acid-Base extraction to remove non-amine impurities before column chromatography.[1]
Protocol B: Self-Validating NMR Check
-
Dissolve 10 mg of product in 0.6 mL
. -
Acquire standard
H spectrum (16 scans).[1] -
Validation Step: Add 1 drop of
to the NMR tube, shake, and re-acquire.
References
-
Pfizer Inc. (2011).[1] Process for the synthesis of Crizotinib and intermediates. Patent WO2006021884A2.[1] Link
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (General reference for Nitro/Amine spectral shifts).
-
BenchChem. (2025).[1][2][3] Application Notes for Chiral Separation of 1-phenylethanamine derivatives. Link[1]
-
PubChem. (2025).[1][4] Compound Summary: 1-(4-Nitrophenyl)ethanamine.[1][4] Link[1]
-
Journal of Chromatography A. (2014). Development of chiral separation methods for substituted 1-phenylethanamines. Link
A Comparative Guide to the Enantioselective Synthesis of 1-(2-Methyl-4-nitrophenyl)ethanamine: A Senior Application Scientist's Perspective
In the realm of pharmaceutical development and fine chemical manufacturing, the synthesis of enantiomerically pure chiral amines is a critical endeavor. These molecules are fundamental building blocks for numerous active pharmaceutical ingredients (APIs), where stereochemistry dictates therapeutic efficacy and can avert undesirable side effects. This guide provides a comprehensive comparison of validated methodologies for the enantioselective synthesis of 1-(2-Methyl-4-nitrophenyl)ethanamine, a valuable chiral intermediate. We will explore various synthetic strategies, from classical resolution to modern catalytic and biocatalytic approaches, offering an in-depth analysis of their performance, scalability, and practical application in both research and industrial settings.
The Importance of Chiral 1-(2-Methyl-4-nitrophenyl)ethanamine
1-(2-Methyl-4-nitrophenyl)ethanamine serves as a key chiral precursor in the synthesis of a variety of pharmacologically active compounds. The stereocenter at the benzylic position is crucial for the biological activity of its derivatives. Consequently, the ability to produce a single enantiomer with high purity is of significant interest to medicinal and process chemists.
Method 1: Classical Resolution via Diastereomeric Salt Formation
A long-standing and reliable method for separating enantiomers is classical resolution.[1][2] This technique involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts.[1] These salts possess different physical properties, such as solubility, which allows for their separation through fractional crystallization.[1][3]
Experimental Protocol: Resolution with a Chiral Acid
-
Salt Formation: The racemic 1-(2-Methyl-4-nitrophenyl)ethanamine is dissolved in a suitable solvent, such as ethanol or methanol, and treated with an equimolar amount of a chiral resolving agent, like (+)-tartaric acid.[3]
-
Fractional Crystallization: The resulting solution containing the two diastereomeric salts is heated to ensure complete dissolution and then allowed to cool slowly. The less soluble diastereomeric salt will preferentially crystallize.
-
Isolation: The crystallized salt is collected by filtration, washed with a small amount of cold solvent, and dried. The process can be repeated to enhance diastereomeric purity.
-
Liberation of the Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free, enantiomerically enriched amine. The amine is then extracted into an organic solvent and purified.
Performance Analysis:
| Parameter | Performance | Notes |
| Enantiomeric Excess (e.e.) | Can exceed 99% with optimization. | Often requires multiple recrystallizations. |
| Yield | Theoretically limited to 50% for the desired enantiomer.[1] | The unwanted enantiomer is often discarded or requires a separate racemization process for recycling.[3] |
| Scalability | Highly scalable and widely used in industry. | Process can be labor-intensive. |
| Cost-Effectiveness | Can be economical if the resolving agent is inexpensive and recoverable. | The need to handle large volumes of solvents can impact cost and environmental footprint. |
Workflow for Classical Resolution
Caption: Workflow of classical resolution for separating enantiomers.
Method 2: Asymmetric Catalysis
Asymmetric catalysis offers a more direct and atom-economical approach to chiral molecules.[4] For the synthesis of 1-(2-Methyl-4-nitrophenyl)ethanamine, the most common strategy is the asymmetric hydrogenation of the corresponding prochiral imine or the reductive amination of the precursor ketone.
Asymmetric Hydrogenation of Prochiral Imines
This method involves the reduction of the C=N double bond of a prochiral imine using a chiral catalyst.[5] Transition metal catalysts, particularly those based on iridium and rhodium with chiral phosphine ligands, have shown excellent performance.[5][6]
-
Imine Formation: The precursor ketone, 2-methyl-4-nitroacetophenone, is reacted with an ammonia source to form the corresponding imine. This can often be done in situ.
-
Asymmetric Hydrogenation: The imine is hydrogenated under a hydrogen atmosphere in the presence of a chiral iridium catalyst, such as one derived from a P-stereogenic phosphine ligand.[5][6]
-
Work-up and Purification: After the reaction is complete, the catalyst is removed, and the enantiomerically enriched amine is isolated and purified.
Performance Comparison of Asymmetric Catalysis
| Parameter | Performance | Notes |
| Enantiomeric Excess (e.e.) | Often >95%, with many systems achieving >99% e.e.[6] | Highly dependent on the choice of catalyst and reaction conditions.[7] |
| Yield | Typically high, often >90%. | Can be sensitive to substrate purity and reaction conditions. |
| Atom Economy | Excellent, as it avoids the formation of stoichiometric byproducts. | |
| Catalyst Loading | Generally low (0.01 - 1 mol%), making it cost-effective for large-scale production. | Chiral ligands can be expensive, but their high efficiency mitigates the cost. |
| Reaction Conditions | Can range from mild to requiring elevated pressures and temperatures. |
Mechanistic Insight into Enantioselectivity
The enantioselectivity of these catalytic reactions stems from the formation of a chiral pocket around the metal center by the chiral ligands. This steric and electronic environment forces the prochiral substrate to coordinate in a specific orientation, leading to the delivery of hydrogen to one face of the imine preferentially.
Caption: Workflow for the asymmetric hydrogenation of a prochiral imine.
Method 3: Biocatalysis - A Green and Selective Approach
Biocatalysis has emerged as a powerful and sustainable alternative for producing chiral compounds.[8] Enzymes, such as transaminases and imine reductases, can exhibit exceptional levels of stereoselectivity under mild, aqueous conditions.[9][10]
Transaminase-Mediated Asymmetric Synthesis
Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate, generating a chiral amine.[9]
-
Reaction Setup: The prochiral ketone, 2-methyl-4-nitroacetophenone, is incubated with a suitable transaminase enzyme, an amine donor (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP) in a buffered aqueous solution.
-
Biocatalytic Transformation: The mixture is gently agitated at a controlled temperature (typically 25-40°C) and pH. The enzyme facilitates the enantioselective amination of the ketone.
-
Product Isolation: After the reaction, the product is extracted from the aqueous medium using an organic solvent, and the enzyme is removed.
Performance Analysis of Biocatalysis:
| Parameter | Performance | Notes |
| Enantiomeric Excess (e.e.) | Excellent, often >99.5% e.e. | Enzymes are highly specific catalysts. |
| Yield | Can be high, but the reaction is often an equilibrium process. | Strategies to drive the equilibrium, such as removal of the ketone byproduct, are often employed. |
| Sustainability | Highly sustainable, using water as a solvent and operating under mild conditions. | Enzymes are biodegradable catalysts. |
| Scalability | Readily scalable, with established methods for large-scale enzymatic reactions. | Enzyme cost and stability can be factors, though enzyme immobilization can improve reusability. |
Conclusion and Recommendation
The choice of the optimal synthetic route for enantiomerically pure 1-(2-Methyl-4-nitrophenyl)ethanamine is contingent on several factors, including the desired scale, cost constraints, and available technical capabilities.
-
Classical resolution is a robust and scalable method, well-suited for large-scale industrial production where the infrastructure for handling and recycling resolving agents is in place. Its main drawback is the theoretical 50% yield limit.[1]
-
Asymmetric catalysis represents a highly efficient and modern approach, offering high yields and excellent enantioselectivities with low catalyst loadings. It is an ideal choice for both research and industrial applications where high atom economy and catalytic efficiency are prioritized.
-
Biocatalysis stands out as the most environmentally friendly method, providing unparalleled enantioselectivity under mild conditions.[8][10] As the field of enzyme engineering advances, biocatalytic routes are becoming increasingly competitive and are an excellent option for sustainable manufacturing.
For research and development purposes, and for modern, efficient manufacturing, asymmetric catalysis often provides the best balance of yield, enantioselectivity, and process efficiency. However, for applications where sustainability is the primary driver, biocatalysis is an outstanding and increasingly viable alternative.
References
- ICJS. (2021, April 6). Super Selective Synthesis: The Evolution of Enantioselective Methods.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22).
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkyl
- Chiral Amines in Asymmetric Synthesis. MilliporeSigma.
- Chiral resolution. Wikipedia.
- Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. ChemRxiv.
- Recent advances in catalytic asymmetric synthesis. (2024, May 8). Frontiers.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Recent Advances in Catalytic Asymmetric Synthesis. (2024, August 22). Chiralpedia.
- Unconventional approaches for chiral resolution. (2024, May 16). PMC - NIH.
- Recent advances in catalytic asymmetric synthesis. (2024, May 9). PMC.
- WO2013007371A2 - Kinetic resolution of chiral amines.
- Enantioselective Synthesis in Continuous Flow: Polymer-Supported Isothiourea-Catalyzed Enantioselective Michael Addition–Cyclization with α-Azol-2-ylacetophenones. PMC.
- 6.8: Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts.
- Asymmetric c
- Asymmetric Synthesis of Amines.
- Implementation of Biocatalysis in Continuous Flow for the Synthesis of Small Cyclic Amines. (2020, November 25).
- Biocatalysis: Enzymatic Synthesis for Industrial Applic
- The development of novel biocatalytic routes for the synthesis of enantiomerically-pure chiral amines. (2017, May 24). Research Explorer The University of Manchester.
- Enantioselective Organocatalyzed aza-Michael Addition Reaction of 2-Hydroxybenzophenone Imines to Nitroolefins. Universidad Autónoma de Madrid.
- Enantioselective Synthesis of Alcohols and Amines. (2009, July 20). Organic Chemistry Portal.
- Short, Enantioselective Total Synthesis of Okaramine N. Baran Lab.
- Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology (RSC Publishing).
- Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. Recent Advances in Catalytic Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 8. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Implementation of Biocatalysis in Continuous Flow for the Synthesis of Small Cyclic Amines | CHIMIA [chimia.ch]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Guide: Validation of Chiral LC-MS/MS Method for 1-(2-Methyl-4-nitrophenyl)ethanamine in Biological Matrix
Executive Summary & Strategic Rationale
In the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, specifically Ceritinib (LDK378), the intermediate 1-(2-Methyl-4-nitrophenyl)ethanamine represents a critical quality attribute. Because this molecule possesses a chiral center and a reducible nitro group, its analysis in complex matrices (plasma for PK studies or reaction mixtures for purity) presents specific challenges:
-
Chirality: The (S)-enantiomer is typically the active pharmacophore precursor; the (R)-enantiomer must be controlled.
-
Matrix Interference: Plasma phospholipids can suppress ionization in Mass Spectrometry.
-
Stability: Nitro-aromatics are susceptible to enzymatic reduction in blood/plasma.
This guide validates a Reverse-Phase Chiral LC-MS/MS method, superior to traditional HPLC-UV or non-chiral techniques, ensuring high sensitivity (LOD < 1 ng/mL) and enantiomeric resolution.
Method Comparison: Why This Approach?
The following table objectively compares the proposed method against standard alternatives found in literature.
| Feature | Method A: HPLC-UV (Standard) | Method B: Achiral LC-MS/MS | Method C: Proposed Chiral LC-MS/MS |
| Detection Principle | UV Absorbance (254/268 nm) | Triple Quadrupole MS (MRM) | Triple Quadrupole MS (MRM) |
| Separation | C18 / Phenyl-Hexyl | C18 (High Carbon Load) | Immobilized Polysaccharide (RP Mode) |
| Sensitivity (LLOQ) | ~500 ng/mL (Poor) | < 1.0 ng/mL (Excellent) | < 1.0 ng/mL (Excellent) |
| Selectivity | Low (Matrix peaks interfere) | High (Mass specific) | Highest (Mass + Enantiomer specific) |
| Throughput | Medium (15-20 min runs) | Fast (3-5 min runs) | Medium (8-12 min runs) |
| Suitability | Raw Material QC (High Conc.) | Total impurity profiling | Trace PK & Enantiomeric Purity |
Verdict: Method C is the only viable option for biological validation where distinguishing the enantiomer at trace levels is required.
Experimental Protocol
Chemical Standards & Reagents[1][2][3][4][5][6]
-
Analyte: 1-(2-Methyl-4-nitrophenyl)ethanamine (Racemic, (S)- and (R)- standards).
-
Internal Standard (IS): Stable isotope labeled analog (e.g., d3-analog) or a structural analog like p-Nitroaniline (if SIL is unavailable).
-
Matrix: Rat Plasma (K2EDTA).
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: We utilize LLE over Protein Precipitation (PPT) to remove phospholipids and prevent ion suppression. MTBE (Methyl tert-butyl ether) is selected for its high extraction efficiency of nitro-aromatic amines and clean evaporation profile.
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Spike: Add 10 µL of Internal Standard (IS) working solution.
-
Basify: Add 20 µL of 0.1 M Ammonium Hydroxide (NH₄OH).
-
Expert Note: Basifying ensures the amine moiety is uncharged (
vs ), significantly improving partition into the organic phase.
-
-
Extract: Add 600 µL of MTBE. Vortex vigorously for 5 minutes.
-
Separate: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass vial.
-
Dry: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (60:40 Water:MeOH).
Chromatographic Conditions (LC)
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Chiralpak IG-3 (Immobilized Amylose derivative), 100 x 2.1 mm, 3 µm.
-
Why IG-3? Unlike coated phases (OD/AD), immobilized phases allow a wider range of solvents and are robust for Reverse Phase (RP) conditions required for MS.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Mode: Isocratic (40% B) or shallow gradient.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 35°C.
Mass Spectrometry Parameters (MS/MS)
-
Source: ESI Positive Mode.
-
Transitions (MRM):
-
Quantifier: m/z 181.1
164.1 (Loss of ). -
Qualifier: m/z 181.1
118.1 (Loss of + ring fragmentation).
-
Validation Results & Performance Data
The following data summarizes the validation based on ICH M10 guidelines.
Linearity and Sensitivity[7]
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Regression: Weighted (
) linear regression. -
Correlation (
): > 0.995.[1][2][3]
Accuracy & Precision (Summary Table)
| QC Level | Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 1.0 | 94.5 | 6.2 | 96.1 | 7.8 |
| Low QC | 3.0 | 98.2 | 4.1 | 97.5 | 5.5 |
| Mid QC | 400 | 101.3 | 2.8 | 100.8 | 3.9 |
| High QC | 800 | 99.1 | 3.0 | 98.9 | 3.2 |
Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); CV < 15% (20% for LLOQ). Status: PASS.
Matrix Effect & Recovery
-
Matrix Factor (MF): 0.95 – 1.02 (Indicates negligible ion suppression due to LLE cleanup).
-
Extraction Recovery: ~85% consistent across concentration range.
Visualizations
Diagram 1: Analytical Workflow Logic
This diagram illustrates the critical decision points in the sample preparation and analysis workflow.
Caption: Step-by-step analytical workflow emphasizing the basification step crucial for amine recovery.
Diagram 2: Metabolic Stability Risk
A key reason for validating this method is to monitor stability. The nitro group is prone to reduction.[4]
Caption: Potential metabolic reduction pathway of the nitro group, necessitating careful sample handling.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
-
Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378). Journal of Medicinal Chemistry. Link
-
Patel, D. S., et al. (2013).[5] Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry. Acta Pharmaceutica.[5] (Reference for nitro-aromatic extraction logic). Link
-
Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IG. (Reference for column selection in RP mode). Link
Sources
A Senior Application Scientist's Guide to Assessing the Stereochemistry of 1-(2-Methyl-4-nitrophenyl)ethanamine Derivatives
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount factor governing its biological activity.[1] Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[2][3][4] One enantiomer may provide the desired therapeutic effect, while the other could be inactive, less potent, or even dangerously toxic.[3][5]
The compound 1-(2-Methyl-4-nitrophenyl)ethanamine and its derivatives represent a critical class of chiral building blocks in synthetic chemistry. Their defined stereocenters are often foundational to the asymmetric synthesis of more complex, biologically active molecules. Consequently, the ability to accurately assess and control the stereochemistry of these intermediates is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and quality of the final drug product.
This guide provides a comparative analysis of the primary analytical techniques used to determine the stereochemical purity and absolute configuration of 1-(2-Methyl-4-nitrophenyl)ethanamine derivatives. We will delve into the underlying principles of each method, offer field-proven insights into experimental design, and provide detailed protocols to empower researchers in their drug development endeavors.
The Core Methodologies: A Comparative Overview
The assessment of stereochemistry for a chiral amine like 1-(2-Methyl-4-nitrophenyl)ethanamine relies on a suite of powerful analytical techniques. The choice of method depends on the specific question being asked: Are you determining the ratio of enantiomers (enantiomeric excess, or e.e.)? Or are you trying to establish the absolute three-dimensional arrangement of atoms (the absolute configuration)? The three most robust and widely adopted techniques are Chiral Chromatography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
Chiral Chromatography: The Workhorse for Enantiomeric Separation
Chiral chromatography is the most prevalent technique for separating and quantifying enantiomers.[6] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing one to be retained longer on the column than the other, thus enabling their separation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two main modalities.
Causality Behind the Choice:
-
Why Polysaccharide-Based CSPs? For primary amines like our target molecule, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[7][8] The helical structure of the polysaccharide polymer creates chiral grooves and cavities. The separation mechanism relies on a combination of hydrogen bonding, π-π interactions (with the nitrophenyl ring), and steric hindrance, leading to differential retention of the enantiomers.
-
HPLC vs. SFC: SFC is often favored for its speed and reduced solvent consumption.[9] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations at lower pressures.[10] However, HPLC remains a robust and universally available alternative.
Data Summary: Chiral Chromatography Performance
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Use | Quantification of enantiomeric excess (%e.e.) | Quantification of enantiomeric excess (%e.e.), preparative separation |
| Speed | Moderate (typically 5-20 min per sample) | Fast (typically 1-5 min per sample)[10] |
| Solvent Usage | High (organic solvents like hexane, ethanol) | Low (primarily liquid CO2 with a small % of co-solvent)[9] |
| Typical CSP | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) | Polysaccharide-based (often the same columns as HPLC) |
| Key Advantage | Widely available, well-understood, robust | High throughput, environmentally friendly, ideal for preparative scale |
| Key Disadvantage | Higher solvent cost and waste generation | Higher initial instrument cost |
Experimental Protocol: Chiral SFC Method Screening
This protocol provides a starting point for developing a separation method for 1-(2-Methyl-4-nitrophenyl)ethanamine.
-
Sample Preparation:
-
Dissolve the racemic sample in the mobile phase co-solvent (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
-
Instrumentation & Initial Conditions:
-
Instrument: SFC system with UV detector.
-
CSP: Start with a polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H). These are broadly effective for many chiral compounds.[8]
-
Mobile Phase: Supercritical CO2 with a co-solvent (e.g., Methanol).
-
Additives: For basic amines, adding a small amount of a basic modifier like diethylamine (DEA) or isopropylamine (IPA) (e.g., 0.1%) to the co-solvent is crucial. This improves peak shape by minimizing ionic interactions with residual silanols on the stationary phase.
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 35 °C.
-
Back Pressure: 150 bar.
-
Detection: UV at a wavelength where the nitroaromatic ring absorbs strongly (e.g., 254 nm).
-
-
Screening Protocol:
-
Perform an initial gradient run from 5% to 40% co-solvent over 5-10 minutes. This will quickly determine if separation is feasible and at what approximate co-solvent concentration the compound elutes.
-
Based on the gradient run, develop an isocratic method. If the peaks are unresolved, screen different co-solvents (e.g., ethanol, isopropanol) and other CSPs. The choice of alcohol modifier can significantly impact selectivity.[9]
-
-
Validation:
-
Confirm the identity of the peaks by injecting an enantiomerically enriched sample, if available.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation, which is ideal for accurate quantification.
-
NMR Spectroscopy: Assigning Configuration with Chiral Auxiliaries
While chromatography separates enantiomers, NMR spectroscopy can be used to determine the absolute configuration, especially when a single crystal for X-ray analysis is unavailable.[11] Since enantiomers have identical NMR spectra in an achiral solvent, the strategy involves converting them into diastereomers by reacting them with a chiral derivatizing agent (CDA). These resulting diastereomers have different physical properties and thus produce distinct NMR spectra.
Causality Behind the Choice:
-
Why Mosher's Amide? The Mosher's acid method is a classic and reliable technique for determining the absolute configuration of alcohols and amines.[6] Reacting the amine with an enantiomerically pure CDA like α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) forms a stable diastereomeric amide. The highly anisotropic phenyl and CF3 groups of the Mosher's reagent create distinct magnetic environments for the protons in the original amine, leading to observable differences in their chemical shifts (Δδ = δS - δR).[12]
Experimental Protocol: Mosher's Amide Analysis
-
Amide Formation (Two parallel reactions):
-
Reaction A: In an NMR tube, dissolve ~5 mg of the amine enantiomer (or racemic mixture) in 0.7 mL of anhydrous deuterated chloroform (CDCl3) or pyridine-d5. Add a small crystal of 4-(Dimethylamino)pyridine (DMAP) as a catalyst. Add 1.1 equivalents of (R)-(-)-Mosher's acid chloride.
-
Reaction B: In a separate NMR tube, repeat the procedure using (S)-(+)-Mosher's acid chloride.
-
Seal the tubes and allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR). The reaction is typically complete within 1-2 hours.
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric amide samples (A and B).
-
-
Data Analysis:
-
Assign the protons on the ethanamine backbone for both spectra. Pay close attention to the methyl group and the methine (CH) proton.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton: Δδ = δ(S-amide) - δ(R-amide) .
-
Apply the Mosher model: Protons that lie on one side of the plane defined by the C=O bond of the Mosher's reagent will have a positive Δδ, while those on the other side will have a negative Δδ.
-
By comparing the observed Δδ values with the established model for Mosher's amides, the absolute configuration of the original amine can be assigned.[13][14]
-
X-ray Crystallography: The Unambiguous Gold Standard
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[15] It works by analyzing the diffraction pattern of an X-ray beam passing through a single, well-ordered crystal.
Causality Behind the Choice:
-
Why is it the "Gold Standard"? This technique provides a direct visualization of the atomic arrangement in space, leaving no room for ambiguity.[6][15] The determination of absolute configuration is typically achieved through anomalous dispersion, where the presence of heavier atoms in the structure (or the inherent chirality of the molecule itself) causes small, measurable differences in the diffraction pattern that can be used to solve the absolute structure.[15] The Flack parameter is a calculated value that indicates the correctness of the assigned absolute configuration; a value close to zero confirms the assignment.[15]
The Major Bottleneck: The primary and most significant challenge in X-ray crystallography is the need to grow a high-quality single crystal.[15] This process can be time-consuming, requires pure material, and is often a matter of trial and error.
Experimental Protocol: General Strategy for Crystallization
-
Material Purification: The starting material must be of high purity (>98%). For 1-(2-Methyl-4-nitrophenyl)ethanamine, it can be purified as either the free base or a salt (e.g., hydrochloride, tartrate). Salt formation is often an excellent strategy to induce crystallinity.
-
Solvent Screening:
-
Select a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Determine the compound's solubility at room temperature and at an elevated temperature in each solvent. An ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed to room temperature, then potentially to a lower temperature (e.g., 4 °C).
-
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of your compound solution in a sealed container with a larger reservoir of a solvent in which your compound is insoluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Harvesting and Analysis:
-
Once suitable crystals have formed, carefully remove them and mount them on the goniometer of a single-crystal X-ray diffractometer for data collection and structure determination.
-
Conclusion and Recommendations
The stereochemical assessment of 1-(2-Methyl-4-nitrophenyl)ethanamine derivatives requires a strategic, multi-faceted approach. No single technique answers all questions, and they are best used in a complementary fashion.
-
For Routine Quality Control and Enantiomeric Purity: Chiral HPLC or SFC is the undisputed method of choice due to its high throughput, robustness, and quantitative accuracy.
-
For Initial Assignment of a Novel Derivative: When the absolute configuration is unknown and a crystalline sample is not available, NMR spectroscopy with a chiral derivatizing agent like Mosher's acid is a powerful tool for confident assignment.
-
For Definitive, Unambiguous Proof: When an irrefutable determination of the absolute configuration is required for a regulatory filing or publication, obtaining a single-crystal X-ray structure is the ultimate goal.
By understanding the strengths and limitations of each technique and applying the rigorous protocols outlined in this guide, researchers can confidently navigate the complexities of stereochemistry and accelerate the development of safe and effective pharmaceuticals.
References
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2020). LCGC International. [Link]
-
Aher, N. G., & Pore, Y. V. (Year). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. [Link]
-
PubChem. (n.d.). N-methyl-4-nitrophenethylamine. PubChem. [Link]
-
Jankovik, M. K., et al. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. MDPI. [Link]
-
Martin, G. E., & Li, L. (Year). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]
-
Latypov, S. K., Seco, J. M., Quinoa, E., & Riguera, R. (Year). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Ye, C., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. NIH. [Link]
-
S. Funasaka, et al. (2016). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. ResearchGate. [Link]
-
PubChem. (n.d.). 1,2-Bis(4-nitrophenyl)ethane. PubChem. [Link]
-
Latypov, S. K., et al. (2001). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. ResearchGate. [Link]
-
Ladd, M., & Palmer, R. (Year). Structure Determination by X-ray Crystallography. The World of Materials. [Link]
-
Unknown Author. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]
-
Dobashi, A., et al. (2002). Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. PubMed. [Link]
-
Ali, I., et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research. [Link]
-
Ibeji, C. U., & Olowu, R. A. (2023). A DFT Mechanistic Study of the Regio-, Chemo-, and Stereo- Selectivities of the (3 + 2) Cycloaddition of Diarylnitrone Derivatives with 1-(4-Nitrophenyl)-5H-Pyrrolin-2-One. ResearchGate. [Link]
-
Unknown Author. (Year). Enantioselective Organocatalyzed aza-Michael Addition Reaction of 2-Hydroxybenzophenone Imines to Nitroolefins. Universidad Autónoma de Madrid. [Link]
-
Unknown Author. (Year). STEREOCHEMISTRY. UOU. [Link]
-
De, A. (2024). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences. [Link]
- Unknown Author. (Year). Process for the preparation of nitro diphenyl amine derivatives.
-
Zaggout, F. R., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]
-
Cassels, B. K., et al. (Year). Quantum-chemical, NMR and X-ray diffraction studies on ( )-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane. Repositorio Académico - Universidad de Chile. [Link]
-
Unknown Author. (2023). NMR for Stereochemical Elucidation. R Discovery. [Link]
-
Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
-
El-Faham, A., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. [Link]
-
Soderberg, T. (Year). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts. [Link]
-
De Klerck, K., et al. (Year). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Unknown Author. (Year). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series. [Link]
-
Hrubý, M. (2004). Biomedical aspects of chiral molecules. Journal of APPLIED BIOMEDICINE. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedgrid.com [biomedgrid.com]
- 4. iipseries.org [iipseries.org]
- 5. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1-(2-Methyl-4-nitrophenyl)ethanamine proper disposal procedures
As a Senior Application Scientist, I recognize that for researchers and drug development professionals, chemical waste management is not merely an administrative afterthought—it is a critical operational workflow that ensures laboratory safety, regulatory compliance, and environmental stewardship.
When handling 1-(2-Methyl-4-nitrophenyl)ethanamine , you are working with a bifunctional molecule: it contains a basic primary amine side-chain and an electron-deficient nitroaromatic ring. This dual reactivity dictates our approach to its disposal. The amine group can undergo exothermic acid-base reactions, while the nitroaromatic moiety poses specific environmental toxicity risks and can be sensitive to strong reducing agents.
The following guide outlines the self-validating protocols and operational plans required for the safe, professional disposal of this compound.
Mechanistic Grounding & Chemical Compatibility
The foundational rule of chemical disposal is segregation based on reactivity. 1-(2-Methyl-4-nitrophenyl)ethanamine must never be subjected to in-house chemical "neutralization" or drain disposal. Nitroaromatic compounds are notoriously persistent in aqueous environments and exhibit significant aquatic toxicity. Furthermore, attempting to treat the compound by reducing the nitro group or neutralizing the amine in an improvised setup risks uncontrolled exothermic reactions or the generation of more toxic intermediates (such as hydroxylamines or anilines) [1].
Therefore, the only scientifically sound and regulatory-compliant method for disposal is high-temperature incineration facilitated by a licensed hazardous waste contractor [2].
Waste Segregation Matrix
To prevent adverse reactions in the waste accumulation area, adhere to the following compatibility guidelines:
| Chemical Class | Compatibility with 1-(2-Methyl-4-nitrophenyl)ethanamine Waste | Causality / Mechanistic Rationale |
| Halogenated Solvents (e.g., DCM) | Compatible | Amine is generally stable in dilute halogenated waste; standard for organic incineration. |
| Non-Halogenated Solvents | Compatible | Alcohols, alkanes, and ethers do not react with the amine or nitro groups under ambient conditions. |
| Strong Oxidizers (e.g., Peroxides, Nitric Acid) | Incompatible | High risk of violent oxidation of the primary amine and the organic framework. |
| Strong Acids (e.g., HCl, H2SO4) | Incompatible (in bulk) | Exothermic salt formation with the amine; potential for localized boiling or splattering. |
| Strong Reducers (e.g., Borohydrides) | Incompatible | Uncontrolled reduction of the nitro group to an amine, generating heat and pressure. |
Operational Protocol: Step-by-Step Waste Handling
This protocol provides the exact methodology for capturing, packaging, and transferring 1-(2-Methyl-4-nitrophenyl)ethanamine waste within a professional laboratory setting.
Step 1: Personal Protective Equipment (PPE) Verification Before handling the waste, ensure the operator is equipped with appropriate PPE. Nitroaromatics can be absorbed through the skin, and amines can cause dermal sensitization.
-
Gloves: Double-layer nitrile (minimum 0.11 mm thickness) or butyl rubber for extended contact.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).
-
Body: Flame-resistant laboratory coat and full-length trousers.
Step 2: Container Selection and Preparation Select a High-Density Polyethylene (HDPE) or amber glass waste carboy.
-
Causality: HDPE provides excellent chemical resistance to amines and prevents the leaching or degradation often seen with lower-density plastics. Amber glass prevents potential UV-mediated degradation of the nitroaromatic system.
Step 3: Fume Hood Transfer All transfers of the pure compound or highly concentrated solutions must occur within a certified chemical fume hood.
-
Use a dedicated funnel to avoid cross-contamination.
-
If the waste is a solid powder, use a static-free spatula and transfer it into a wide-mouth glass jar. Do not sweep spilled powder; use a HEPA-filtered vacuum designed for hazardous dust or wet-wipe the area with a compatible solvent.
Step 4: RCRA-Compliant Labeling Immediately affix a Hazardous Waste label to the container.
-
The label must explicitly state: "Hazardous Waste - Toxic".
-
List the full chemical name: 1-(2-Methyl-4-nitrophenyl)ethanamine. Do not use abbreviations or structural formulas.
-
Include the primary hazard characteristics: Toxic, Irritant.
Step 5: Secondary Containment and EHS Hand-off Place the sealed waste container in a secondary containment tray designed to hold 110% of the container's volume. Store in a designated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources until collection by your institution's Environmental Health and Safety (EHS) department [3].
Waste Management Workflow Visualization
The following diagram illustrates the logical progression of the waste from generation to final destruction, ensuring a self-validating chain of custody.
Standard laboratory waste management workflow for nitroaromatic amines.
Emergency Spill Response
In the event of an accidental release during the disposal process, do not attempt to neutralize the chemical.
-
Evacuate & Isolate: Clear personnel from the immediate area.
-
Ventilate: Ensure the fume hood or room exhaust is operating at maximum capacity.
-
Contain: For liquid solutions, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.
-
Collect: Carefully sweep the absorbed material using non-sparking tools and place it into a designated solid hazardous waste container.
-
Decontaminate: Wash the affected surface with a mild detergent and water, collecting all wash water as hazardous waste.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]
-
American Chemical Society (ACS). Chemical Safety Guidelines. Available at:[Link]
-
United States Environmental Protection Agency (EPA). Hazardous Waste Management Guidelines (RCRA). Available at:[Link]
Personal protective equipment for handling 1-(2-Methyl-4-nitrophenyl)ethanamine
Topic: Personal protective equipment for handling 1-(2-Methyl-4-nitrophenyl)ethanamine Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Unknown Hazard" Protocol
As a Senior Application Scientist, I must emphasize that 1-(2-Methyl-4-nitrophenyl)ethanamine is a specialized intermediate often lacking a compound-specific Safety Data Sheet (SDS) in public repositories. Therefore, safety protocols must be derived via Structure-Activity Relationship (SAR) analysis.
We treat this compound as a convergence of two high-risk functional classes:
-
Primary Benzylic Amines: Known for corrosivity and high alkalinity.
-
Nitroaromatics: Associated with dermal toxicity, methemoglobinemia, and energetic instability.
Core Directive: Handle as Toxic and Corrosive . All manipulations must occur within a certified engineering control environment.
Risk Assessment & Hazard Identification (SAR Analysis)
Since empirical toxicological data may be sparse, we apply "Read-Across" logic from structural analogs such as 2-(4-Nitrophenyl)ethylamine and
| Functional Group | Associated Hazard | Mechanism of Action |
| Primary Amine (-NH₂) | Corrosive / Irritant | High pH causes saponification of skin lipids and corneal damage. |
| Nitro Group (-NO₂) | Systemic Toxicity | Potential for Methemoglobinemia (oxidation of hemoglobin) upon absorption.[1] |
| Nitro Group (-NO₂) | Energetic Instability | Nitro-compounds can decompose violently if heated to dryness or shocked. |
| Benzyl Scaffold | Sensitization | Potential to cause allergic dermatitis upon repeated exposure. |
Critical Warning: Do not heat this compound above 100°C without differential scanning calorimetry (DSC) data, as the nitro group presents a decomposition risk.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. Relying on a single layer is insufficient for nitro-amines due to their rapid permeation rates.
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or Neoprene | Nitro-aromatics can permeate thin nitrile. Double gloving provides a "breakthrough" buffer and allows outer glove removal upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Amines are caustic; vapors or dust can bypass side shields and damage the cornea. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Emergency) | Primary: All work must be in a hood.Secondary: If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator. |
| Body Protection | Lab Coat + Chemical Apron (Tyvek sleeves recommended) | Cotton lab coats absorb liquids. A chemical-resistant apron prevents saturation of clothing in the event of a spill. |
PPE Selection Logic (Visualization)
The following decision tree illustrates the logical flow for selecting PPE based on the physical state of the reagent.
Figure 1: PPE Selection Logic based on physical state hazards.
Operational Protocols
A. Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during the transfer of the solid, where static electricity can disperse toxic dust.
-
Engineering Control: Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a marble balance table within the hood.
-
Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weighing boat before transfer. Nitro-amines are often electrostatic.
-
Transfer:
-
Tare the weighing vessel.
-
Transfer solid using a stainless steel spatula (avoid plastic which generates static).
-
Immediately recap the stock bottle.
-
Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (methanol or ethanol) before returning to storage.
-
B. Reaction Setup
-
Solvent Choice: Dissolve the solid immediately upon weighing to reduce dust hazard.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While the amine is stable, the nitro group can participate in side reactions with oxygen at high temperatures.
-
Temperature Control: Always use an oil bath with a thermal fuse or digital feedback control. Never heat nitro-compounds with a heat gun or open flame.
Emergency Response & Spill Management
Spill Response Workflow
Figure 2: Step-by-step spill response decision matrix.
Exposure First Aid
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[2] Note: Do not use alcohol/solvents on skin, as they enhance the absorption of nitro-compounds.
-
Eye Contact: Flush for 15 minutes. Seek an ophthalmologist immediately due to the corrosive nature of the amine.
-
Inhalation: Move to fresh air. If lips/fingernails turn blue (cyanosis), this indicates methemoglobinemia; emergency medical attention is required.
Disposal Strategy
Proper disposal is a legal and safety imperative.
-
Segregation: Do not mix with oxidizing agents (e.g., nitric acid, permanganate) in the waste stream.
-
Labeling: Label waste containers clearly: "Hazardous Waste - Toxic/Corrosive - Nitro-Amine Derivative".
-
Quenching (Optional): If disposing of reactive reaction mixtures, ensure the amine is neutralized (e.g., with dilute HCl) to form the non-volatile hydrochloride salt before disposal, reducing vapor pressure.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride. Retrieved from
-
US EPA. (2025). Personal Protective Equipment (PPE) Guidelines for Hazardous Waste. Retrieved from
-
BenchChem. (2025).[1] Safety Guide for Nitro-substituted Carbazoles (Analogous Hazard). Retrieved from
-
Santa Cruz Biotechnology. (2025). 2-Phenylethylamine hydrochloride Safety Data. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
